Bifenox-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H9Cl2NO5 |
|---|---|
Molecular Weight |
345.1 g/mol |
IUPAC Name |
methyl 5-(2,4-dichloro-3,5,6-trideuteriophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3/i2D,5D,6D |
InChI Key |
SUSRORUBZHMPCO-UJESMPABSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC)Cl)[2H])Cl)[2H] |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
What is Bifenox-d3 and its chemical structure
Bifenox-d3 is the deuterated isotopologue of Bifenox, a diphenyl ether herbicide. In analytical chemistry, particularly in environmental and food safety testing, this compound serves as a crucial internal standard for the accurate quantification of Bifenox residues. Its chemical and physical properties closely mirror the parent compound, but its increased mass allows for clear differentiation in mass spectrometry, making it an ideal tool for isotope dilution methods.
Core Chemical and Physical Properties
This compound is distinguished from Bifenox by the substitution of three hydrogen atoms with deuterium on the 2,4-dichlorophenoxy ring. This isotopic labeling is fundamental to its application as an internal standard.
| Property | Value | Citations |
| Chemical Name | Methyl 5-(2,4-dichloro-3,5,6-trideuteriophenoxy)-2-nitrobenzoate | [1] |
| Synonyms | This compound (2,4-dichlorophenoxy-d3) | [1][2] |
| CAS Number | 2733718-91-5 | [1] |
| Molecular Formula | C₁₄H₆D₃Cl₂NO₅ | [3] |
| Molecular Weight | 345.15 g/mol | [2][3][4] |
| Appearance | Yellow solid | [4][5] |
| Melting Point | 84 - 89 °C | [4] |
| Solubility | Insoluble in water; Slightly soluble in DMSO and Ethyl Acetate. | [3][4] |
| Purity | >98% | [2] |
Chemical Structure of this compound
The structure of this compound is characterized by a methyl nitrobenzoate group linked via an ether bond to a deuterated dichlorophenyl ring.
References
- 1. lcms.cz [lcms.cz]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
A Technical Guide to the Synthesis and Isotopic Labeling of Bifenox-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a feasible synthetic pathway for Bifenox-d3, a deuterated internal standard for the herbicide Bifenox. The document details the chemical reactions, experimental protocols, and expected analytical data. This guide is intended for an audience with a strong background in synthetic organic chemistry.
Introduction to Bifenox and its Deuterated Analog
Bifenox, with the chemical name methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate, is a widely used herbicide. For analytical and metabolic studies, a stable isotope-labeled internal standard is crucial for accurate quantification. This compound, where the three hydrogen atoms of the methyl ester group are replaced with deuterium, serves this purpose. The increased mass of the deuterated analog allows for its differentiation from the unlabeled Bifenox in mass spectrometry-based analyses, without significantly altering its chemical properties.
Proposed Synthetic Pathway for this compound
The most direct and cost-effective method for the synthesis of this compound is the esterification of the corresponding carboxylic acid, 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid, with deuterated methanol (CD₃OH). This reaction can be efficiently carried out using a standard acid-catalyzed esterification method, such as the Fischer esterification.
The overall reaction is as follows:
5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid + CD₃OH → this compound + H₂O
This pathway is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction, which generally proceeds with high yields.
Experimental Protocols
The following is a detailed, hypothetical experimental protocol for the synthesis of this compound.
Materials and Reagents
-
5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid (≥98% purity)
-
Methanol-d3 (CD₃OD, 99.5 atom % D)
-
Sulfuric acid (H₂SO₄, concentrated, ≥98%)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
Synthesis of this compound
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid (5.0 g, 15.3 mmol).
-
Add methanol-d3 (40 mL) to the flask.
-
Slowly add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol-d3 under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), a saturated aqueous solution of sodium bicarbonate (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 10% ethyl acetate).
-
Collect the fractions containing the desired product, as indicated by TLC analysis.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain this compound as a solid.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed by the following analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure. The absence of a signal for the methyl protons in the ¹H NMR spectrum is a key indicator of successful deuteration.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.
Data Presentation
The following table summarizes the expected quantitative data from the synthesis of this compound.
| Parameter | Expected Value |
| Yield | |
| Theoretical Yield | 5.32 g |
| Actual Yield (Crude) | ~5.1 g |
| Actual Yield (Purified) | ~4.5 g (approx. 85% yield) |
| Purity | |
| HPLC Purity | ≥ 98% |
| Isotopic Purity (from MS) | ≥ 99 atom % D |
| Physical Properties | |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 105-108 °C (similar to unlabeled Bifenox) |
| Spectroscopic Data | |
| Molecular Weight (C₁₄H₆D₃Cl₂NO₅) | 345.15 g/mol |
| Mass Spectrum (ESI+) | m/z 346.0 [M+H]⁺, 368.0 [M+Na]⁺ |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.05-7.60 (m, 5H, aromatic protons). No signal for the methyl group is expected. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): Characteristic signals for the aromatic carbons and the carbonyl carbon. The methyl carbon signal will be a multiplet due to C-D coupling. |
Mandatory Visualizations
This compound Synthetic Pathway
Caption: Acid-catalyzed esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with methanol-d3.
Experimental Workflow
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Physical and chemical properties of Bifenox-d3
An In-depth Technical Guide to Bifenox-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated isotopologue of the herbicide Bifenox. Designed for a scientific audience, this document details its core characteristics, outlines relevant experimental protocols, and illustrates key processes through structured diagrams. This compound serves as an essential internal standard for the quantitative analysis of Bifenox in various matrices.
Core Physical and Chemical Properties
This compound is the stable isotope-labeled analog of Bifenox.[1] Its properties are fundamentally similar to the parent compound, with the key difference being the increased mass due to the deuterium atoms. This mass difference allows for its distinction in mass spectrometry-based analytical methods.
Data Presentation: Summarized Physical and Chemical Data
The quantitative properties of this compound and its parent compound, Bifenox, are summarized below.
| Property | This compound | Bifenox (Unlabeled) |
| Appearance | Yellow Solid[2] | Yellowish-tan crystalline solid[3] |
| Molecular Formula | C₁₄H₆D₃Cl₂NO₅[1][4] | C₁₄H₉Cl₂NO₅[3][5] |
| Molecular Weight | 345.15 g/mol [1][4] | 342.13 g/mol [5] |
| CAS Number | 2733718-91-5[4] | 42576-02-3[4][5] |
| Melting Point | 84 - 89 °C[2] | 85 °C[3][5] |
| Water Solubility | Insoluble[2] | 0.398 mg/L @ 25 °C[3]; <0.1 mg/L @ 20 °C[6] |
| Solubility (Organic) | DMSO (Slightly), Ethyl Acetate (Slightly)[1] | Acetone (40 g/mL), Chlorobenzene (35-40 g/mL), Xylene (30 g/mL), Ethanol (<5 g/mL), Kerosene (<1 g/mL) @ 25 °C[3] |
| Log P (Octanol/Water) | 4.48[2] | 4.5[3] |
| Storage Temperature | -20°C[1] | N/A (Stable under standard conditions) |
| Purity | 98 atom % D, min 98% Chemical Purity[7] | N/A |
Experimental Protocols
While specific, detailed synthesis protocols for this compound are proprietary, its characterization and use as an internal standard follow established analytical chemistry methodologies. The parent compound, Bifenox, is produced by the reaction of potassium 2,4-dichlorophenolate with methyl 5-chloro-2-nitrobenzoate.[3]
General Protocol for Quantification of Bifenox using this compound by LC-MS
This protocol outlines a typical workflow for using this compound as an internal standard to quantify Bifenox in an environmental sample (e.g., water, soil).
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 100 µg/mL).
-
Create a series of calibration standards by spiking a clean matrix with known concentrations of unlabeled Bifenox and a constant concentration of the this compound internal standard.
-
Extract the environmental sample using an appropriate method (e.g., solid-phase extraction for water, QuEChERS for soil).
-
Add a known amount of the this compound internal standard to the extracted sample prior to analysis.
-
-
Chromatographic Separation (LC):
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., XBridge C18, 3.5 µm, 2.1x50 mm) is suitable.[3]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Detection (MS):
-
Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q Exactive Plus) equipped with an electrospray ionization (ESI) source in positive or negative ion mode.[3]
-
Detection Mode: Selected Reaction Monitoring (SRM) for triple quadrupole MS. Monitor specific precursor-to-product ion transitions for both Bifenox and this compound.
-
Example Transition for Bifenox: [M+H]⁺ m/z 341.99 -> fragments.
-
Example Transition for this compound: [M+H]⁺ m/z 345.00 -> fragments.
-
-
Data Analysis: Construct a calibration curve by plotting the ratio of the Bifenox peak area to the this compound peak area against the concentration of Bifenox. Quantify the amount of Bifenox in the sample using this curve.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the analytical use of this compound and the herbicidal mechanism of action of its parent compound.
Caption: Analytical workflow for Bifenox quantification using this compound.
Caption: Herbicidal mechanism of action of Bifenox.
Bifenox acts by inhibiting the protoporphyrinogen oxidase enzyme, which is essential for chlorophyll synthesis in plants.[5] This inhibition causes the accumulation of protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, this compound leads to rapid lipid peroxidation and the destruction of cell membranes, ultimately resulting in plant death.[5]
References
- 1. usbio.net [usbio.net]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Bifenox | C14H9Cl2NO5 | CID 39230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 2733718-91-5 | LGC Standards [lgcstandards.com]
- 5. Bifenox - Wikipedia [en.wikipedia.org]
- 6. circabc.europa.eu [circabc.europa.eu]
- 7. This compound (2,4-dichlorophenoxy-d3) | LGC Standards [lgcstandards.com]
Bifenox-d3: A Technical Guide for Researchers
An in-depth examination of the synthesis, analytical applications, and biological activity of the deuterated herbicide Bifenox.
This technical guide provides a comprehensive overview of Bifenox-d3, the deuterated analog of the herbicide Bifenox. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, and application as an internal standard in analytical testing. It also explores the mechanism of action of its parent compound, Bifenox, including its impact on cellular signaling pathways.
Core Data Summary
For ease of reference, the key quantitative data for this compound and its parent compound, Bifenox, are summarized in the tables below.
| Compound | Parameter | Value | Reference |
| This compound | CAS Number | 2733718-91-5 | Not explicitly stated |
| Molecular Weight | 345.15 g/mol | [][2] | |
| Molecular Formula | C₁₄H₆D₃Cl₂NO₅ | [2] | |
| Bifenox | CAS Number | 42576-02-3 | [] |
| Molecular Weight | 342.1 g/mol | [3] | |
| Molecular Formula | C₁₄H₉Cl₂NO₅ | [3] |
Table 1: Physicochemical Properties of this compound and Bifenox
Synthesis of this compound
The synthesis of this compound, while not explicitly detailed in publicly available literature, can be inferred from the established synthesis of Bifenox, which utilizes an Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol. To produce this compound, a deuterated precursor, 2,4-dichlorophenol-d3, would be used in place of 2,4-dichlorophenol.
Proposed Synthesis Workflow:
References
Commercial Availability and Technical Guide for Bifenox-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Bifenox-d3, a deuterated analog of the herbicide Bifenox. It is intended for researchers, scientists, and drug development professionals who require high-purity, stable isotope-labeled internal standards for quantitative analysis. This guide includes a summary of commercial suppliers, a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visualizations of the relevant biological and experimental pathways.
Commercial Suppliers of this compound
This compound is available from several chemical suppliers specializing in analytical standards and isotopically labeled compounds. The following table summarizes key information from various suppliers to facilitate procurement.
| Supplier | Product Name/ID | Purity | Available Quantities | Additional Information |
| BOC Sciences | Bifenox-[d3] | > 98% | 10 mg | Custom solutions available upon request.[1] |
| HPC Standards | D3-Bifenox (674782) | High Purity | 10 mg | Provided as a neat solid. Also available as a solution. |
| United States Biological | This compound (442705) | Highly Purified | Not specified | Isotope labeled analog of Bifenox (B382900). |
| LGC Standards | This compound (TRC-B382902) | Not specified | 1 mg, 5 mg, 10 mg | Available in "Exact Weight" packaging with a certificate of analysis. |
| ChemicalBook | Bifenox-[d3] | > 98% | 10 mg | Lists BOC Sciences as a supplier. |
Role as an Internal Standard in Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of Bifenox in various matrices, such as environmental samples (soil, water) and biological tissues. The use of a stable isotope-labeled internal standard is a widely accepted practice in mass spectrometry-based bioanalysis to ensure accuracy and precision. Because this compound is chemically identical to Bifenox, differing only in isotopic composition, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible quantitative results.
Experimental Protocols
General Experimental Workflow for Quantification of Bifenox using this compound Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the analysis of Bifenox in a sample matrix using this compound as an internal standard. Optimization of specific parameters will be required for different sample types and instrumentation.
1. Sample Preparation:
-
Extraction: The method of extraction will depend on the sample matrix.
-
Water Samples: Solid-phase extraction (SPE) is a common technique. A suitable SPE cartridge (e.g., C18) is conditioned, the water sample is loaded, and after washing, the analyte is eluted with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Soil/Sediment Samples: A solvent extraction method, such as pressurized liquid extraction (PLE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), can be employed using a suitable solvent (e.g., acetonitrile).
-
Biological Tissues: Homogenization followed by liquid-liquid extraction (LLE) or solid-phase extraction can be used.
-
-
Internal Standard Spiking: A known concentration of this compound in solution is added to the sample extract prior to any further clean-up or concentration steps.
-
Clean-up (optional): Depending on the complexity of the matrix, a clean-up step using techniques like dispersive SPE (d-SPE) with sorbents such as PSA (primary secondary amine) or C18 may be necessary to remove interfering substances.
-
Solvent Exchange and Concentration: The extract is often evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically suitable for the separation of Bifenox.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: Usually 1 to 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for Bifenox.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Bifenox and this compound need to be determined by direct infusion of the individual standards. For this compound, the precursor ion will have a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms.
-
Optimization: Parameters such as collision energy and cone voltage should be optimized for each transition to maximize signal intensity.
-
3. Data Analysis:
-
A calibration curve is constructed by plotting the ratio of the peak area of Bifenox to the peak area of this compound against the concentration of the Bifenox calibration standards.
-
The concentration of Bifenox in the unknown samples is then determined from this calibration curve using the measured peak area ratio.
Signaling and Metabolic Pathways
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase
Bifenox is a diphenyl ether herbicide that acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO or Protox).[2] This enzyme is crucial in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized to protoporphyrin IX in the cytoplasm. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), leading to lipid peroxidation, membrane damage, and ultimately, cell death.
References
Bifenox-d3 safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of Bifenox-d3
This document provides a comprehensive overview of the safety data and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development and analytical chemistry. This compound is the deuterated analogue of Bifenox, a diphenyl ether herbicide.[][2] While primarily used as an internal standard in analytical testing, its structural similarity to the active herbicide Bifenox necessitates adherence to strict safety protocols. The toxicological data presented is for the parent compound, Bifenox, and should be considered relevant for the safety assessment of this compound.[3]
Chemical and Physical Properties
This compound is a solid, typically appearing as a yellow substance.[2] Its physical and chemical characteristics are essential for understanding its behavior and for implementing appropriate handling measures.
| Property | Data | Source(s) |
| Chemical Name | Methyl 5-(2,4-dichloro-3,5,6-trideuteriophenoxy)-2-nitrobenzoate | [4] |
| Synonyms | Methyl 5-(2,4-Dichlorophenoxy)-2-nitrobenzoate-d3, Bifenox D3 (phenyl D3) | [3][4] |
| Chemical Formula | C₁₄H₆D₃Cl₂NO₅ | [3] |
| Molecular Weight | 345.15 g/mol | [5][6] |
| CAS Number | 2733718-91-5 | [4] |
| Unlabelled CAS | 42576-02-3 | [3] |
| Physical State | Solid | [3] |
| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly). Water: 0.398 mg/L @ 25°C (for Bifenox) | [6][7] |
| Storage | Store at -20°C or in a freezer. Keep in tightly closed receptacles. | [6][8] |
Hazard Identification and Classification
The hazard classification for this compound can vary between suppliers. While some safety data sheets (SDS) may classify it as not a hazardous substance under the Globally Harmonized System (GHS), others highlight its significant environmental risks.[3][9] It is crucial to handle the substance as potentially hazardous, particularly concerning aquatic ecosystems.
| Hazard Classification | Details | Source(s) |
| GHS Pictogram | GHS09 (Environment) | [9] |
| Signal Word | Warning | [9][10] |
| Hazard Statements | H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. | [5][9] |
| Potential Acute Effects | May cause eye irritation. May be harmful if absorbed through skin and may cause skin irritation. May be harmful if inhaled and may cause respiratory tract irritation. May be harmful if swallowed. | [3][5] |
| Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [9] |
Toxicological Data
Toxicological information is derived from studies on the unlabelled parent compound, Bifenox. Bifenox generally exhibits low acute mammalian toxicity.[11]
| Test | Species | Route | Value | Source(s) |
| LD₅₀ | Rat | Oral | 6,400 mg/kg | [2][3] |
| LD₅₀ | Rabbit | Dermal | > 20,000 mg/kg | [3] |
| LC₅₀ | Rat | Inhalation | > 200,000 mg/m³ | [3] |
The International Agency for Research on Cancer (IARC) has classified Bifenox under Group 2B, indicating it is "possibly carcinogenic to humans".[10] Studies on bovine peripheral lymphocytes exposed to a commercial herbicide containing Bifenox showed a significant increase in sister chromatid exchanges (SCE) at concentrations of 250 and 500 µg/ml, suggesting potential genotoxic activity.[12]
Handling, Storage, and Exposure Controls
Proper handling and storage are critical to minimize exposure risk to researchers and the environment.
Engineering Controls
Operations should be conducted in a well-ventilated area, preferably within a laboratory fume hood or under mechanical exhaust, to avoid the formation and inhalation of dust.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following workflow outlines the necessary protective measures.
Caption: Workflow for Personal Protective Equipment (PPE) and Safe Handling.
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields (NIOSH or EN 166 compliant). A face shield may be necessary in situations with a high risk of dust generation. | [3][13] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or other protective clothing. Pant legs should be worn outside of boots. | [8][10][13] |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended where risk assessment shows it is appropriate. A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded. | [3][8] |
Handling and Storage
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Store in a cool, dry place in tightly closed containers.[9] The recommended storage temperature is -20°C.[6]
-
Product should be stored away from strong oxidizing agents and foodstuffs.[8][9]
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of accidental exposure or release.
First Aid Measures
The following diagram outlines the initial response to various types of exposure.
Caption: First Aid Protocol for this compound Exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Hazardous Combustion Products: Fire may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][8]
-
Special Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
In case of a spill, a systematic approach must be taken to ensure safety and prevent environmental contamination.
Caption: Accidental Spill Response Workflow for Solid this compound.
Key steps include wearing protective equipment, avoiding dust formation, and preventing the product from entering drains.[3][5] The spilled material should be picked up or swept and placed in a suitable, closed container for disposal.[5]
Experimental Protocol: Genotoxicity Assessment
To provide context for the toxicological data, this section details a representative experimental methodology for assessing the genotoxic potential of a substance like Bifenox, as adapted from studies on the parent compound.[12]
Objective: To evaluate the genotoxicity of Bifenox in cultured bovine peripheral lymphocytes by analyzing sister chromatid exchanges (SCE).
Methodology:
-
Cell Culture: Bovine peripheral lymphocytes are cultured in vitro.
-
Exposure: The cells are exposed to the commercial herbicide containing Bifenox at various concentrations (e.g., 25, 50, 250, 500, and 1000 µg/ml) for a set duration (e.g., 24 hours).[12]
-
Metabolic Activation (Optional): To simulate metabolic processes that may alter toxicity, a set of cultures can be co-treated with an S9 fraction (a liver enzyme extract).[12]
-
SCE Staining: After exposure, cells are treated to allow for the differential staining of sister chromatids.
-
Microscopic Analysis: The number of SCEs per cell is counted under a microscope. Proliferation indices (PI) and mitotic indices (MI) are also calculated to assess cytotoxicity.[12]
-
Statistical Analysis: The data from treated groups are statistically compared to control groups to determine if there is a significant increase in SCEs or a decrease in MI and PI.[12] A significant elevation in SCEs, as was observed for Bifenox at 250 and 500 µg/ml, indicates a potential genotoxic effect.[12]
References
- 2. Bifenox - Wikipedia [en.wikipedia.org]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. This compound | CAS 2733718-91-5 | LGC Standards [lgcstandards.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. usbio.net [usbio.net]
- 7. Bifenox | C14H9Cl2NO5 | CID 39230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. Bifenox [sitem.herts.ac.uk]
- 12. Genotoxic activity of the commercial herbicide containing bifenox in bovine peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Welcome to PSEP! [core.psep.cce.cornell.edu]
The Principle of Using Bifenox-d3 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practical applications of using Bifenox-d3 as an internal standard in quantitative analytical workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of high-quality quantitative analysis, ensuring accuracy, precision, and reliability of analytical data.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The fundamental principle behind the use of this compound as an internal standard is Isotope Dilution Mass Spectrometry (IDMS) . In this technique, a known quantity of an isotopically enriched version of the analyte, in this case, this compound, is added to the sample at the earliest stage of the analytical process.[1][2] this compound is chemically identical to the native Bifenox, with the only difference being the replacement of three hydrogen atoms with their heavier stable isotope, deuterium. This mass difference allows the mass spectrometer to differentiate between the analyte (Bifenox) and the internal standard (this compound).
Because this compound has virtually identical physicochemical properties to Bifenox, it behaves in the same manner during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer.[3] Any loss of the analyte during sample processing or variations in instrument response will be mirrored by a proportional loss or variation in the internal standard.[3] Consequently, the ratio of the analytical signal of the native analyte to that of the isotopically labeled internal standard remains constant, regardless of sample-specific matrix effects or procedural inconsistencies. This stable ratio is then used to accurately calculate the concentration of the analyte in the original sample.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it provides the most effective compensation for analytical variability.[3]
Data Presentation: Performance of Bifenox Analysis
The following table summarizes validation data for the analysis of Bifenox in cereals using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by gas chromatography-tandem mass spectrometry (GC-MS/MS). While this specific study did not employ this compound, the recovery and repeatability data are indicative of the performance that can be expected for the analyte itself. The use of this compound would further enhance the robustness and accuracy of such a method by correcting for variations inherent in the analytical process.
| Spiking Level (mg/kg) | Mean Recovery (%) | Repeatability (RSDr, %) |
| 0.01 | 70-102 | 6-32 |
| 0.02 | 70-102 | 6-32 |
| 0.1 | 70-102 | 6-32 |
Data adapted from a validation report on the analysis of pesticides in cereals. The reported recovery and repeatability were for Bifenox across five different cereal types.
Experimental Protocols
While a specific, complete published method detailing the use of this compound as an internal standard was not identified in the literature search, a robust analytical protocol can be constructed based on established methodologies for pesticide residue analysis, such as the QuEChERS method, combined with the principles of isotope dilution.
Sample Preparation: QuEChERS Method for Fruits and Vegetables
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.
-
Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, rehydration with an appropriate amount of water is necessary before proceeding.
-
Internal Standard Spiking: Add a precise volume of a this compound working solution in a suitable solvent (e.g., acetonitrile) to the sample. The concentration of the working solution should be optimized to provide a strong signal in the LC-MS/MS analysis without interfering with the detection of the native analyte.
-
Extraction: Add 10-15 mL of acetonitrile to the centrifuge tube. Shake vigorously for 1 minute.
-
Salting Out: Add a mixture of anhydrous magnesium sulfate and sodium chloride (and potentially buffering salts like sodium citrate/disodium hydrogen citrate sesquihydrate) to induce phase separation. Shake vigorously for another minute.
-
Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 4000 rpm) for 5-10 minutes to separate the acetonitrile layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, sugars, and fatty acids) and anhydrous magnesium sulfate (to remove residual water). For highly pigmented samples, graphitized carbon black (GCB) may also be included. Vortex for 30 seconds to 1 minute.
-
Final Centrifugation: Centrifuge the d-SPE tube to pellet the sorbent material.
-
Analysis: The final extract is ready for dilution and injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of Bifenox and this compound. Method optimization will be required for specific instrumentation and matrices.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is suitable for the separation of Bifenox.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization, is typically used.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.
-
Injection Volume: Typically 1-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally suitable for Bifenox.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Bifenox and this compound should be monitored.
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |
| Bifenox | 341.0 | 310.0 | 280.9 |
| This compound | 344.0 | 313.0 | 283.9 |
Note: The MRM transitions for this compound are predicted based on the addition of 3 daltons to the parent and corresponding fragment ions. These would need to be confirmed and optimized experimentally.
Mandatory Visualizations
References
The Role of Bifenox-d3 in Enhancing Accuracy of Environmental Bifenox Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of pesticide residues in environmental matrices is paramount for assessing ecological impact and ensuring human safety. Bifenox, a widely used diphenyl ether herbicide, is a compound of significant environmental interest. Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical technique that provides the highest accuracy and precision by using a stable isotope-labeled internal standard. This technical guide details the application of Bifenox-d3, the deuterated analog of Bifenox, as an internal standard for the robust and reliable quantification of Bifenox in environmental samples. This document provides a comprehensive overview of the analytical methodology, including sample preparation, instrumental analysis, and data interpretation, supported by representative quantitative data and detailed experimental protocols.
Introduction to Bifenox and the Need for Accurate Monitoring
Bifenox is a selective herbicide used for the control of broadleaf weeds in various crops.[1] Its persistence and potential for off-site transport raise concerns about its presence in soil, water, and sediment, and its potential impact on non-target organisms.[1] Consequently, sensitive and accurate analytical methods are required for monitoring Bifenox residues in the environment to ensure compliance with regulatory limits and to understand its environmental fate.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample at the beginning of the analytical process.[2] this compound is chemically identical to Bifenox, but has a different mass due to the presence of deuterium atoms.[3][][5] This allows it to be distinguished from the native Bifenox by a mass spectrometer.
The key advantage of IDMS is that the isotopically labeled internal standard acts as a surrogate that experiences the same analyte losses during sample preparation and potential matrix effects during instrumental analysis as the native analyte.[6] By measuring the ratio of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved, largely independent of sample recovery and matrix interferences.
This compound: The Ideal Internal Standard
This compound is the deuterium-labeled analog of Bifenox.[3][] Its use as an internal standard in IDMS offers several advantages:
-
Chemical and Physical Equivalence: this compound exhibits nearly identical chemical and physical properties to Bifenox, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation.
-
Mass Differentiation: The mass difference between Bifenox and this compound allows for their distinct detection and quantification by mass spectrometry.
-
Co-elution: In chromatographic separations (both GC and LC), Bifenox and this compound co-elute, meaning they exit the column at the same time. This is crucial for correcting for matrix effects that can occur at a specific retention time.
-
Correction for Losses: Any loss of analyte during the multi-step sample preparation process will affect both the native Bifenox and the added this compound equally. The ratio of the two remains constant, allowing for accurate quantification of the original amount of Bifenox in the sample.
Analytical Methodology: A Representative Protocol
Sample Preparation
4.1.1. Water Sample Preparation (Solid-Phase Extraction - SPE)
A common and effective method for extracting pesticides from water samples is Solid-Phase Extraction (SPE).
Experimental Protocol:
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
-
Fortification: To a 500 mL water sample, add a known amount of this compound solution (e.g., 50 ng) and mix thoroughly.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained Bifenox and this compound with 10 mL of ethyl acetate.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) for LC-MS/MS analysis.
4.1.2. Soil/Sediment Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for the extraction of pesticide residues from solid matrices like soil and sediment.[7][8]
Experimental Protocol:
-
Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity.
-
Weighing and Fortification: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of this compound solution (e.g., 50 ng).
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 seconds.
-
Centrifugation: Centrifuge the d-SPE tube at 10000 rpm for 2 minutes.
-
Final Extract: The supernatant is the final extract ready for LC-MS/MS analysis.
Instrumental Analysis (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of Bifenox due to its high sensitivity and selectivity.
LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| MRM Transitions | Bifenox: m/z 341.0 -> 309.0 (Quantifier), m/z 341.0 -> 265.0 (Qualifier) |
| This compound: m/z 344.0 -> 312.0 (Quantifier) |
Quantitative Data and Method Performance
The following tables summarize representative quantitative data for the analysis of Bifenox using this compound as an internal standard. These values are based on typical performance characteristics of similar pesticide analysis methods found in the literature.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)
| Matrix | MDL (ng/L or µg/kg) | LOQ (ng/L or µg/kg) |
| Water | 0.5 | 1.5 |
| Soil | 1.0 | 3.0 |
Table 2: Recovery and Precision Data
| Matrix | Spiking Level (ng/L or µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Water | 5 | 98 | 4.5 |
| Water | 50 | 102 | 3.8 |
| Soil | 10 | 95 | 6.2 |
| Soil | 100 | 99 | 5.1 |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical process for water and soil samples.
Caption: Workflow for the analysis of Bifenox in water samples using this compound.
Caption: Workflow for the analysis of Bifenox in soil samples using this compound.
Conclusion
The use of this compound as an internal standard in an isotope dilution mass spectrometry method provides a highly accurate, precise, and robust approach for the quantification of Bifenox in environmental matrices. This technical guide outlines a representative analytical workflow that can be adapted and validated by environmental testing laboratories. By compensating for sample preparation losses and matrix effects, the IDMS technique with this compound ensures the generation of high-quality, defensible data essential for environmental monitoring and risk assessment. This approach is invaluable for researchers, scientists, and professionals in drug development who require reliable data on the environmental fate of agrochemicals.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 5. This compound | CAS 2733718-91-5 | LGC Standards [lgcstandards.com]
- 6. waters.com [waters.com]
- 7. weber.hu [weber.hu]
- 8. researchgate.net [researchgate.net]
Technical Guide: Bifenox-d3 for Herbicide Residue Testing in Soil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Bifenox-d3 as an internal standard for the quantitative analysis of the herbicide bifenox in soil matrices. The methodologies described herein are based on established analytical chemistry principles, primarily utilizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Introduction
Bifenox is a diphenyl ether herbicide used for the control of broadleaf and grassy weeds in various crops. Its persistence in soil can pose a risk to subsequent rotational crops and the wider environment, necessitating sensitive and accurate monitoring methods. The complexity of the soil matrix, with its variable composition of organic matter, clay, and minerals, can lead to significant matrix effects during analysis, such as ion suppression or enhancement in mass spectrometry.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these matrix effects. This compound is chemically identical to bifenox, except for the presence of three deuterium atoms. This isotopic labeling results in a different mass-to-charge ratio (m/z), allowing it to be distinguished from the native analyte by the mass spectrometer. Because this compound co-elutes with bifenox and experiences similar extraction inefficiencies and matrix effects, it provides a reliable basis for accurate quantification.
Analytical Methodology
The recommended analytical workflow for the determination of bifenox residues in soil using this compound as an internal standard involves sample preparation, extraction, and instrumental analysis.
Sample Preparation and Extraction
A modified QuEChERS method is a widely adopted and effective technique for extracting a broad range of pesticides from soil.[1]
Experimental Protocol: QuEChERS Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and large debris. Homogenize the sieved soil thoroughly.
-
Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. If the soil is very dry, add a specific volume of ultrapure water to achieve a consistent moisture level and allow it to hydrate.
-
Internal Standard Spiking: Fortify the sample with a known concentration of this compound solution in a suitable solvent (e.g., acetonitrile). The spiking level should be chosen to be within the linear range of the calibration curve.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate - AOAC Official Method 2007.01). The use of buffering salts helps to maintain a stable pH and improve the recovery of pH-dependent analytes.[1]
-
Immediately cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for better consistency.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A common combination for soil is primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate (MgSO₄) to remove residual water. For soils with high organic matter, graphitized carbon black (GCB) may be added, but its use should be evaluated carefully as it can retain planar pesticides like bifenox.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned extract into an autosampler vial.
-
The extract may be filtered through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the preferred technique for the sensitive and selective detection of bifenox.
Typical LC-MS/MS Parameters
| Parameter | Typical Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | A suitable gradient program to achieve chromatographic separation of bifenox from matrix interferences. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for bifenox |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The selection of precursor and product ions is crucial for the specificity of the analysis. These should be optimized by infusing standard solutions of bifenox and this compound into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Bifenox | To be determined empirically | To be determined empirically | To be determined empirically |
| This compound | To be determined empirically | To be determined empirically | To be determined empirically |
Data Presentation and Method Performance
The use of this compound allows for accurate quantification by calculating the ratio of the analyte peak area to the internal standard peak area. This ratio is then plotted against the concentration to generate a calibration curve.
Quantitative Data Summary
While a specific validation study for this compound in soil was not found in the immediate search, the following table summarizes typical performance characteristics for the analysis of bifenox and other pesticides in soil using QuEChERS and LC-MS/MS, which can be expected for a well-validated method using an isotope-labeled internal standard.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.003 - 0.01 mg/kg | [2] |
| Limit of Quantification (LOQ) | 0.01 - 0.02 mg/kg | [2][3] |
| Recovery | 70 - 120% | [2][3][4] |
| Precision (RSD) | < 20% | [2] |
| Matrix Effect | Significantly reduced by the use of an isotope-labeled internal standard. | [5][6] |
Note: These values are representative and should be established for each specific laboratory and soil type through a rigorous method validation process. A study on the simultaneous determination of bifenox in soil using GC-MS with matrix-matched calibration reported recovery rates between 92% and 99%.[4] Another multi-residue study in various cereals using the QuEChERS method reported bifenox recoveries between 70-102% with an LOQ of 0.01-0.02 mg/kg.[3]
Visualizations
Experimental Workflow
Caption: Analytical workflow for Bifenox residue testing in soil.
Role of Internal Standard
Caption: Logic of using this compound for accurate quantification.
Conclusion
The use of this compound as an internal standard in conjunction with a QuEChERS extraction and LC-MS/MS analysis provides a robust and reliable method for the quantification of bifenox residues in soil. This approach effectively compensates for variations in extraction recovery and matrix-induced signal suppression or enhancement, leading to highly accurate and precise results. For any specific application, a thorough method validation should be performed to establish the performance characteristics within the laboratory's own conditions and for the specific soil types being analyzed.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. mdpi.com [mdpi.com]
- 3. bundesumweltministerium.de [bundesumweltministerium.de]
- 4. Avrupa Bilim ve Teknoloji Dergisi » Makale » Simultaneous determination of alachlor, bifenox and nitrofen as herbicides in lake, municipal wastewater and soil samples by gas chromatography mass spectrometry [dergipark.org.tr]
- 5. Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Application of Bifenox-d3 in Isotope Dilution Mass Spectrometry for Water Contamination Analysis
Abstract
This technical guide provides a comprehensive overview of the use of Bifenox-d3 as an internal standard for the quantitative analysis of the herbicide Bifenox in water samples. The core methodology is based on Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry, a powerful technique that ensures high accuracy and precision by correcting for sample matrix effects and variations in analytical procedures. This document is intended for researchers, environmental scientists, and analytical chemists involved in environmental monitoring and water quality assessment. It details the principles of SIDA, a representative experimental protocol from sample preparation to instrumental analysis, and expected method performance characteristics.
Introduction to Bifenox and Environmental Monitoring
Bifenox is a diphenyl-ether herbicide used for the control of broadleaf weeds in various crops.[1] Due to its application in agriculture, there is a potential for Bifenox to contaminate surface and groundwater through runoff and leaching.[2] Regulatory bodies worldwide have set maximum residue limits for pesticides in water to protect human health and the environment.[3] For instance, the European Union's Water Framework Directive lists Bifenox as a priority substance, underscoring the need for sensitive and reliable analytical methods for its detection at low concentrations.[1][3]
Accurate quantification of Bifenox in complex environmental matrices like river or wastewater can be challenging due to the presence of interfering compounds that can either suppress or enhance the analytical signal, a phenomenon known as the matrix effect.[4] Stable Isotope Dilution Analysis (SIDA) is the gold standard for overcoming these challenges.
The Principle of Stable Isotope Dilution Analysis (SIDA)
SIDA is an analytical technique that provides a high degree of accuracy and is considered a primary ratio method.[5] The principle relies on the use of a stable, isotopically labeled version of the analyte as an internal standard. For Bifenox, this is this compound, where three hydrogen atoms have been replaced by deuterium.
Key Advantages of SIDA:
-
Correction for Matrix Effects: this compound is chemically identical to the native Bifenox and therefore co-elutes during chromatography and experiences the same ionization suppression or enhancement in the mass spectrometer's source.[5]
-
Correction for Procedural Losses: The labeled standard is added to the sample at the very beginning of the analytical process.[5] This means any loss of analyte during sample extraction, cleanup, and concentration steps will be mirrored by a proportional loss of the internal standard.
-
Improved Precision and Accuracy: By using the ratio of the signal from the native analyte to the signal from the known concentration of the labeled standard, the method is less susceptible to variations in injection volume or instrument response.
The core of the method is that the ratio of the native analyte to its isotopic twin remains constant throughout the entire analytical procedure, allowing for a very precise calculation of the initial concentration.
Analytical Methodology for Bifenox using this compound
This section outlines a representative experimental protocol for the analysis of Bifenox in water samples using Solid-Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Reagents and Materials
-
Standards: Bifenox (CAS 42576-02-3) and this compound (CAS 2733718-91-5) of high purity (>98%). These are commercially available from suppliers of analytical reference materials.[6][7][8][][10]
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium formate, and ACS grade sodium chloride.
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB or similar).
-
Water Samples: Collected in clean amber glass bottles and stored at 4°C until analysis.
Standard Preparation
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of Bifenox and this compound in methanol.
-
Working Standard Solution (1 µg/mL): Prepare a mixed working solution containing Bifenox for calibration.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound. The concentration can be adjusted based on the expected concentration range of Bifenox in the samples.
Sample Preparation and Extraction
-
Sample Collection: Collect 500 mL of water sample in a pre-cleaned amber glass bottle.
-
Spiking: Add a known volume of the this compound internal standard spiking solution to the water sample. For example, spiking to a final concentration of 100 ng/L.
-
Homogenization: Thoroughly mix the sample to ensure equilibration between the native analyte and the internal standard.
-
pH Adjustment: Adjust the sample pH to approximately 7.0.
Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition the SPE cartridge sequentially with methanol followed by reagent water.
-
Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with reagent water to remove interfering hydrophilic substances.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped analytes (Bifenox and this compound) with a suitable organic solvent, such as methanol or acetonitrile.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
Instrumental Analysis (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol or acetonitrile with the same additives (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11]
Table 1: Representative LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| LC System | |
| Column | C18, 100 mm × 2.1 mm, 2.6 µm |
| Mobile Phase A | Water + 5 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | ESI Negative |
| MRM Transitions | See Table 2 |
Table 2: Illustrative MRM Transitions for Bifenox and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
|---|---|---|---|
| Bifenox | 340.0 | 308.0 | 215.0 |
| This compound | 343.0 | 311.0 | 218.0 |
Note: These transitions are illustrative and should be optimized on the specific instrument used. The precursor ion for this compound is +3 Da compared to Bifenox. Product ions may shift accordingly depending on the fragmentation pathway.[12]
Diagrams
Experimental Workflow
Caption: Experimental workflow for Bifenox analysis using SIDA.
Principle of Isotope Dilution Mass Spectrometry
Caption: The core principle of quantification in SIDA-MS.
Quantitative Data and Method Performance
The use of this compound significantly enhances the quality of quantitative data. Below is a summary of typical performance data for Bifenox analysis and the expected improvements when using SIDA.
Table 3: Performance of Analytical Methods for Bifenox in Water
| Parameter | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Bifenox | SPME-LC | 0.22 - 1.94 ng/mL | Not Reported | 81 - 104 | [13] |
| Bifenox | GC-MS | 2.0 ng/mL | Not Reported | 83 - 121 | [2] |
| Bifenox | GC-MS | Not Reported | 0.01 µg/L (10 ng/L) | Not Reported | [3] |
Note: The reported values are highly dependent on the specific matrix, instrumentation, and protocol.
Table 4: Expected Performance Characteristics using this compound (SIDA)
| Parameter | Expected Value/Range | Rationale for Improvement |
|---|---|---|
| Recovery | Consistently 90-110% | The internal standard automatically corrects for any losses during the sample preparation and extraction process. |
| Precision (RSD) | < 10% | The ratiometric measurement is inherently more precise than absolute signal intensity, correcting for variations in instrument performance and injection volume. |
| Accuracy | High | By correcting for both matrix effects and procedural losses, the calculated concentration is a more accurate reflection of the true value in the original sample. |
| Limit of Quantification (LOQ) | 0.003 - 0.01 µg/L | While SIDA does not inherently lower the instrumental detection limit, the reduction in matrix-induced signal variability can lead to more reliable quantification at lower levels.[3] |
Conclusion
The use of this compound as a stable isotope-labeled internal standard is crucial for the development of robust, accurate, and precise analytical methods for the determination of Bifenox in water samples. The Stable Isotope Dilution Analysis (SIDA) approach effectively mitigates common analytical challenges such as matrix effects and analyte loss during sample workup. This technical guide provides a framework for implementing such a method, which is essential for reliable environmental monitoring and regulatory compliance, ensuring the protection of aquatic ecosystems and public health.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope dilution - Wikipedia [en.wikipedia.org]
- 6. This compound [chemicalbook.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. This compound | CAS 2733718-91-5 | LGC Standards [lgcstandards.com]
- 10. usbio.net [usbio.net]
- 11. forensicrti.org [forensicrti.org]
- 12. shimadzu.com [shimadzu.com]
- 13. Determination of diphenylether herbicides in water samples by solid-phase microextraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Bifenox in Environmental Samples by LC-MS/MS Using Bifenox-d3 as an Internal Standard
Audience: This document is intended for researchers, analytical chemists, and environmental scientists involved in the quantitative analysis of pesticides.
Introduction
Bifenox is a selective herbicide used for controlling broad-leaved weeds in various crops.[1] Monitoring its presence in environmental matrices is crucial to ensure regulatory compliance and environmental safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying pesticide residues.[2] However, sample preparation complexities and matrix effects can introduce variability and affect the accuracy of results.[3]
The use of an internal standard (IS) is a critical practice in LC-MS/MS to ensure reliable and reproducible quantification.[4] An IS is a compound of a known quantity added to all samples, calibrators, and quality controls to correct for analyte loss during sample preparation and variations in instrument response.[5][6] A stable isotope-labeled internal standard (SIL-IS), such as Bifenox-d3, is the ideal choice.[7] this compound is chemically and physically almost identical to Bifenox, ensuring it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of error.[4][8] This application note provides a detailed protocol for the robust and accurate quantification of Bifenox in various matrices using this compound as an internal standard.
Principle of Internal Standard Correction
The internal standard method corrects for variations that can occur during sample preparation and analysis. By adding a fixed amount of this compound (IS) to every sample, the ratio of the analyte signal to the IS signal is used for quantification. This ratio remains constant even if sample is lost during preparation or if the instrument's sensitivity fluctuates.
Experimental Protocol
This protocol outlines the procedure for sample preparation and LC-MS/MS analysis.
1. Materials and Reagents
-
Bifenox analytical standard (Purity >98%)
-
This compound internal standard (Purity >98%)[]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
0.22 µm Syringe filters (PTFE or equivalent)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Bifenox and this compound standards in 10 mL of methanol, respectively. Store at -20°C.[10]
-
Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate stocks.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound intermediate stock with 50:50 acetonitrile/water.
-
Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the Bifenox intermediate stock solution with 50:50 acetonitrile/water. Fortify each calibration level with the IS spiking solution to a final concentration of 10 ng/mL of this compound.
3. Sample Preparation (Modified QuEChERS Method) This protocol is suitable for fruit, vegetable, or soil matrices.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 100 ng/mL this compound IS spiking solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned supernatant and dilute it with water as needed to minimize matrix effects.
-
Filter the final extract through a 0.22 µm syringe filter into an LC vial for analysis.
-
4. LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Table 1: Liquid Chromatography Parameters | |
| Parameter | Condition |
| LC System | UPLC / UHPLC System |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B over 8 min, hold at 95% for 2 min, return to 10% and equilibrate for 3 min |
| Table 2: Mass Spectrometry Parameters | |
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument Dependent |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Table 3: MRM Transitions for Bifenox and this compound | | | :--- | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | | Bifenox | 342.0 | 310.0 | 189.0 | 15 | | This compound (IS) | 345.0 | 313.0 | 192.0 | 15 | Note: Collision energies and product ions should be optimized for the specific instrument used.[11][12]
5. Data Analysis and Quantification
-
Identify and integrate the chromatographic peaks for both Bifenox and this compound using the quantifier MRM transitions.
-
Calculate the peak area ratio (Bifenox Peak Area / this compound Peak Area) for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Bifenox calibration standards.
-
Determine the concentration of Bifenox in the samples by interpolating their peak area ratios from the calibration curve.
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
This application note details a reliable and robust LC-MS/MS method for the quantification of the herbicide Bifenox. The incorporation of its stable isotope-labeled analog, this compound, as an internal standard is essential for correcting analytical variability, thereby significantly improving the accuracy, precision, and overall quality of the data. The described sample preparation and instrument methods provide a solid foundation for routine monitoring of Bifenox in complex environmental matrices.
References
- 1. Bifenox | 42576-02-3 [chemicalbook.com]
- 2. lcms.cz [lcms.cz]
- 3. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. nebiolab.com [nebiolab.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Internal standard - Wikipedia [en.wikipedia.org]
- 10. usbio.net [usbio.net]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Sample Preparation Using Bifenox-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Bifenox-d3 as an internal standard in the quantitative analysis of the herbicide Bifenox in various environmental and agricultural matrices. The inclusion of a deuterated internal standard like this compound is a critical step to ensure accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis.
Overview of Bifenox and the Role of this compound
Bifenox is a widely used diphenyl ether herbicide for controlling broadleaf weeds in a variety of crops. Monitoring its residue levels in soil, water, and agricultural products is essential for environmental protection and food safety. This compound is a stable isotope-labeled version of Bifenox, where three hydrogen atoms have been replaced by deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based analytical methods as it shares nearly identical chemical and physical properties with the native Bifenox, but is distinguishable by its higher mass.[1]
The use of an internal standard is crucial for compensating for variations that can occur during the multi-step sample preparation process and instrumental analysis, thereby improving the reliability of the quantitative results.[2][3]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Bifenox using an internal standard methodology. The data is based on a validation study for Bifenox in cereals.[4]
| Parameter | Cereal Matrix |
| Spiking Levels | 0.01 mg/kg, 0.02 mg/kg, 0.1 mg/kg |
| Recovery (%) | 70 - 102% |
| Repeatability (RSDr %) | 6 - 32% (most values < 15%) |
| Limit of Quantification (LOQ) | 0.01 - 0.02 mg/kg |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of Bifenox in various matrices using this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highlighted due to its widespread adoption for pesticide residue analysis.[3][5]
Protocol 1: Analysis of Bifenox in Agricultural Commodities (e.g., Fruits, Vegetables, Cereals) using QuEChERS and GC-MS/MS
This protocol is adapted from the general QuEChERS EN 15662 method.
3.1.1. Materials and Reagents
-
Homogenized sample (e.g., apple, spinach, wheat)
-
Bifenox analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate. For pigmented samples, C18 or graphitized carbon black (GCB) may be included.
-
Centrifuge capable of >3000 x g
-
GC-MS/MS system
3.1.2. Sample Preparation and Extraction
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the this compound internal standard solution to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3.1.3. Dispersive SPE Cleanup
-
Take an aliquot (e.g., 6 mL) of the upper acetonitrile layer and transfer it to a d-SPE tube.
-
Shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The supernatant is the final extract.
3.1.4. Instrumental Analysis
-
Transfer an aliquot of the final extract into a GC vial.
-
Analyze using a GC-MS/MS system. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode.
-
Monitor at least two transitions for both Bifenox and this compound for quantification and confirmation.
Protocol 2: Analysis of Bifenox in Water Samples using Solid-Phase Extraction (SPE) and LC-MS/MS
3.2.1. Materials and Reagents
-
Water sample (e.g., river water, groundwater)
-
Bifenox analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol, HPLC grade
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
LC-MS/MS system
3.2.2. Sample Preparation and Extraction
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm filter.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the this compound internal standard solution to the water sample.
-
Condition the SPE cartridge with 6 mL of methanol followed by 6 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 6 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 6 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
3.2.3. Instrumental Analysis
-
Transfer the reconstituted sample to an LC vial.
-
Analyze using an LC-MS/MS system with an electrospray ionization (ESI) source.
-
Monitor at least two MRM transitions for both Bifenox and this compound.
Protocol 3: Analysis of Bifenox in Soil Samples using Acetonitrile Extraction and LC-MS/MS
3.3.1. Materials and Reagents
-
Air-dried and sieved soil sample
-
Bifenox analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate, anhydrous
-
Sodium chloride
-
Centrifuge
-
LC-MS/MS system
3.3.2. Sample Preparation and Extraction
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the this compound internal standard solution.
-
Shake vigorously for 15 minutes.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The supernatant is the final extract. A d-SPE cleanup step similar to Protocol 3.1.3 can be performed if necessary.
3.3.3. Instrumental Analysis
-
Transfer an aliquot of the final extract into an LC vial.
-
Analyze using an LC-MS/MS system with an ESI source.
-
Monitor at least two MRM transitions for both Bifenox and this compound.
Visualizations
The following diagrams illustrate the experimental workflows and the logic behind using an internal standard for quantification.
Caption: QuEChERS experimental workflow for Bifenox analysis.
Caption: Logic of internal standard quantification.
References
Application Notes and Protocols for Spiking Bifenox-d3 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifenox is a diphenyl ether herbicide used to control broadleaf weeds in various crops.[1] Monitoring its presence in environmental matrices such as soil, water, and sediment is crucial to assess its environmental fate and potential impact. The use of a stable isotopically labeled internal standard, such as Bifenox-d3, is a widely accepted practice in analytical chemistry to improve the accuracy and precision of quantitative analysis.[2][3] This internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample at a known concentration before sample preparation. This allows for the correction of analyte losses during extraction and cleanup, as well as compensating for matrix effects during instrumental analysis.[3]
These application notes provide a detailed protocol for spiking this compound in environmental samples for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Materials and Reagents
-
This compound standard solution: 100 µg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Solvents: LC-MS or GC grade acetonitrile, methanol, dichloromethane, n-hexane, ethyl acetate.
-
Reagents: Formic acid, ammonium formate, sodium chloride (NaCl), anhydrous magnesium sulfate (MgSO4).
-
Solid Phase Extraction (SPE) Cartridges: Appropriate for the sample matrix and analyte properties (e.g., C18, polymeric).
-
QuEChERS salts: Available in pre-packaged kits.
-
Ultra-pure water: For reagent preparation and dilutions.
-
Environmental Samples: Soil, water (surface water, groundwater), and sediment.
General Workflow for Sample Spiking and Preparation
The following diagram illustrates the general workflow from sample collection to analysis, highlighting the point at which the this compound internal standard is introduced.
Caption: General workflow for spiking this compound in environmental samples.
Protocol for Spiking Water Samples
-
Sample Collection: Collect water samples in clean, pre-rinsed glass bottles.
-
Homogenization: If the sample contains suspended solids, either filter the sample or homogenize it thoroughly.
-
Spiking:
-
Measure a known volume of the water sample (e.g., 100 mL to 1 L) into a clean container.
-
Add a precise volume of the this compound standard solution to achieve a final concentration appropriate for the expected analyte concentration and the sensitivity of the analytical instrument. A typical spiking level is in the range of 10-100 ng/L.
-
Thoroughly mix the spiked sample by shaking or vortexing.
-
-
Equilibration: Allow the spiked sample to equilibrate for a short period (e.g., 15-30 minutes) to ensure the internal standard is fully integrated with the sample matrix.
-
Extraction: Proceed with the chosen extraction method, such as Solid Phase Extraction (SPE). For SPE, the spiked water sample is passed through a conditioned cartridge, which is then washed, dried, and the analyte eluted with an appropriate solvent.[4]
-
Analysis: The final extract is then concentrated and analyzed by LC-MS/MS or GC-MS.
Protocol for Spiking Soil and Sediment Samples
-
Sample Preparation: Air-dry the soil or sediment sample, remove any large debris, and sieve to achieve a uniform particle size.
-
Homogenization: Homogenize the sieved sample thoroughly.
-
Spiking:
-
Weigh a known amount of the homogenized sample (e.g., 5-10 g) into a suitable container (e.g., a centrifuge tube).
-
Add a precise volume of the this compound standard solution directly onto the soil/sediment. To ensure even distribution, the standard can be added dropwise while mixing or vortexing the sample. A common approach involves adding the standard dissolved in a small amount of a volatile solvent like acetone to a portion of the sample, allowing the solvent to evaporate, and then mixing this spiked portion with the rest of the sample.[5][6][7]
-
The spiking level should be appropriate for the analytical method, typically in the range of 10-100 µg/kg.
-
-
Equilibration: Allow the spiked sample to stand for a period to allow for interaction between the internal standard and the sample matrix. This "aging" period can vary from a few hours to overnight.[8]
-
Extraction:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Add acetonitrile to the spiked sample, followed by the QuEChERS salts. Shake vigorously and then centrifuge. The supernatant is then subjected to dispersive SPE (dSPE) for cleanup.[9]
-
Ultrasonic Extraction: Add an appropriate extraction solvent (e.g., acetonitrile, dichloromethane) to the spiked sample and extract in an ultrasonic bath.[4] The extract is then filtered and cleaned up.
-
-
Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS.
Data Presentation
The use of this compound as an internal standard allows for the calculation of the analyte concentration based on the response ratio of the analyte to the internal standard. The recovery of the internal standard is also a key quality control parameter.
Table 1: Typical Recovery Rates of Bifenox in Environmental Samples
| Matrix | Extraction Method | Analytical Method | Average Recovery (%) | Reference |
| River and Garden Water | Solid-Phase Microextraction (SPME) | LC | 81-104 | [10] |
| Lake and Wastewater | Liquid-Liquid Extraction | GC-MS | 90-104 | [11] |
| Soil | Acetonitrile Extraction | GC-MS | 92-99 | [11] |
| Agricultural Commodities | Acetone Extraction, Florisil Cleanup | GC-ECD/MS | 75.7-114.8 | [12] |
Table 2: Example LC-MS/MS Parameters for Bifenox Analysis
| Parameter | Setting |
| LC Column | C18 reversed-phase |
| Mobile Phase | Gradient of water with formic acid and acetonitrile/methanol |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode |
| Precursor Ion (m/z) | Specific to Bifenox |
| Product Ions (m/z) | At least two transitions for quantification and confirmation |
| Collision Energy | Optimized for fragmentation of the precursor ion |
Note: Specific parameters should be optimized for the instrument in use.
Signaling Pathways and Logical Relationships
The primary role of this compound is as an internal standard in the analytical workflow. Its function is based on the principle of isotope dilution mass spectrometry. The logical relationship is straightforward: the isotopically labeled standard behaves identically to the native analyte throughout the sample preparation and analysis process, allowing for accurate quantification.
Caption: Logic of using this compound as an internal standard.
Conclusion
The protocol outlined provides a comprehensive guide for the accurate and reliable spiking of this compound in various environmental samples. The use of an isotopically labeled internal standard is critical for overcoming challenges associated with complex matrices and ensuring high-quality quantitative data. Researchers should validate these methods in their own laboratories to establish performance characteristics such as limits of detection, limits of quantification, and measurement uncertainty.
References
- 1. circabc.europa.eu [circabc.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. Method for Spiking Soil Samples with Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method for spiking soil samples with organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Determination of diphenylether herbicides in water samples by solid-phase microextraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Avrupa Bilim ve Teknoloji Dergisi » Makale » Simultaneous determination of alachlor, bifenox and nitrofen as herbicides in lake, municipal wastewater and soil samples by gas chromatography mass spectrometry [dergipark.org.tr]
- 12. Simultaneous Pesticide Analysis Method for Bifenox, Ethalfluralin, Metolachlor, Oxyfluorfen, Pretilachlor, Thenylchlor and Trifluralin Residues in Agricultural Commodities Using GC-ECD/MS -Korean Journal of Environmental Agriculture | 학회 [koreascience.kr]
Application Note: Quantitative Analysis of Bifenox using a Bifenox-d3 Internal Standard Calibration Curve by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the quantitative analysis of the herbicide Bifenox in environmental samples. The method utilizes Bifenox-d3, a stable isotope-labeled analogue, as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] The protocol covers the preparation of calibration standards, sample extraction, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). All quantitative data and instrument parameters are presented in clear, tabular formats, and the experimental workflow is visualized.
Introduction
Bifenox is a selective herbicide used for controlling broad-leaved weeds in various crops.[4] Monitoring its presence in environmental matrices is crucial for assessing ecological impact and ensuring regulatory compliance. Quantitative analysis by LC-MS/MS is a highly sensitive and selective technique for this purpose.[5] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantification.[2] this compound shares identical chemical and physical properties with the native analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby providing reliable correction for any sample-to-sample variations and enhancing the accuracy of quantification.[3]
Materials and Reagents
-
Bifenox analytical standard (Purity ≥ 95%)
-
This compound analytical standard (Purity ≥ 98%)[]
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic Acid, LC-MS grade
-
Ammonium Acetate, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Carbopak-B or equivalent)[7]
-
Class A volumetric flasks and pipettes
-
Autosampler vials
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of Bifenox and this compound standards into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with acetonitrile. These solutions should be stored at -20°C.[8]
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Prepare separate 10 µg/mL intermediate stock solutions for both Bifenox and this compound by diluting the primary stocks 1:100 with acetonitrile.
-
-
This compound Internal Standard (IS) Working Solution (100 ng/mL):
-
Prepare the IS working solution by diluting the 10 µg/mL this compound intermediate stock 1:100 with a 50:50 acetonitrile/water mixture. This solution will be used to spike all calibration standards, blanks, and samples.
-
-
Calibration Curve Standards:
-
Prepare a series of calibration standards by spiking the appropriate volume of the Bifenox intermediate stock solution into a 50:50 acetonitrile/water mixture.
-
Add a constant volume of the this compound IS working solution (100 ng/mL) to each standard to achieve a final concentration of 10 ng/mL.
-
Table 1: Preparation of Calibration Curve Standards
| Calibration Level | Bifenox Concentration (ng/mL) | This compound (IS) Final Concentration (ng/mL) |
|---|---|---|
| 1 | 0.5 | 10 |
| 2 | 1.0 | 10 |
| 3 | 5.0 | 10 |
| 4 | 10.0 | 10 |
| 5 | 25.0 | 10 |
| 6 | 50.0 | 10 |
| 7 | 100.0 | 10 |
Protocol 2: Sample Preparation (Water Sample Example)
This protocol is a general guideline for water samples and may require optimization for different matrices.[9][10][11]
-
Filtration: Filter 100 mL of the water sample through a 0.7-µm glass fiber filter to remove particulate matter.[7]
-
Spiking: Add a precise volume of the this compound IS working solution to the filtered sample to achieve a concentration of 10 ng/mL.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Carbopak-B) with 5 mL of methanol followed by 5 mL of HPLC-grade water.[7]
-
Load the spiked water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of HPLC-grade water to remove interferences.
-
Dry the cartridge under vacuum or nitrogen for 10 minutes.
-
-
Elution: Elute the trapped analytes with 5 mL of acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of a 50:50 acetonitrile/water mixture. Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Instrumentation and Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[12]
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B) |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 450°C[12] |
| Ion Source Temperature | 150°C[12] |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | |
| Bifenox (Quantifier) | To be determined empirically (e.g., m/z 341.0 -> 309.0) |
| Bifenox (Qualifier) | To be determined empirically (e.g., m/z 341.0 -> 171.0) |
| this compound (Quantifier) | To be determined empirically (e.g., m/z 344.0 -> 312.0) |
Note: MRM transitions and collision energies must be optimized for the specific instrument being used.
Data Analysis and Results
-
Calibration Curve Construction:
-
Generate a calibration curve by plotting the ratio of the peak area of Bifenox to the peak area of this compound (AreaAnalyte / AreaIS) against the nominal concentration of the Bifenox calibration standards.
-
Apply a linear regression model to the data. The acceptance criterion for the correlation coefficient (R²) should be ≥ 0.99.[13]
-
-
Quantification:
-
Calculate the peak area ratio for the unknown samples.
-
Determine the concentration of Bifenox in the samples by interpolating the area ratio from the linear regression equation of the calibration curve.
-
Table 3: Example Method Validation Data
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
The following diagrams illustrate the key workflows and principles of this analytical method.
Caption: Experimental workflow for Bifenox quantification.
Caption: Logic of internal standard correction.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of Bifenox. The incorporation of this compound as an internal standard effectively mitigates matrix-induced signal suppression or enhancement and corrects for variability in sample processing, leading to high-quality, accurate quantitative results suitable for research and regulatory monitoring purposes.
References
- 1. lcms.cz [lcms.cz]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bifenox | 42576-02-3 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 7. agilent.com [agilent.com]
- 8. usbio.net [usbio.net]
- 9. Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 10. organomation.com [organomation.com]
- 11. eprints.um.edu.my [eprints.um.edu.my]
- 12. fs.usda.gov [fs.usda.gov]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: High-Sensitivity Detection of Bifenox-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Bifenox-d3, a deuterated internal standard for the herbicide Bifenox, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a comprehensive workflow, including sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, optimized chromatographic conditions, and specific mass spectrometry parameters for selective and accurate detection. This method is suitable for the analysis of this compound in complex matrices such as soil and water, providing a reliable tool for environmental monitoring and residue analysis studies.
Introduction
Bifenox is a diphenyl ether herbicide used for the control of broadleaf and grassy weeds in various crops. Monitoring its presence in environmental samples is crucial to assess its potential impact. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by LC-MS/MS as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1] This document provides a detailed protocol for the detection of this compound, enabling researchers to achieve high sensitivity and reproducibility in their analyses.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Sample Preparation (QuEChERS Method)
This protocol is a general guideline and may require optimization based on the specific matrix.
For Soil Samples:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to achieve a total water content of approximately 70-80% and allow to hydrate.[2][3]
-
Add 10 mL of acetonitrile to the tube.
-
Shake vigorously for 5 minutes using a mechanical shaker.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).[4]
-
Immediately shake for another 2 minutes.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE (dispersive Solid Phase Extraction) tube containing 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18 sorbent.[3]
-
Vortex for 1 minute and then centrifuge at high speed for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
For Water Samples:
-
Take a 10 mL unfiltered water sample in a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet.
-
Shake vigorously for 2 minutes.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Proceed with the dSPE cleanup step as described for soil samples (steps 7-9).
Liquid Chromatography
-
System: A standard UHPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration. The exact gradient should be optimized for adequate separation from matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI negative ion mode is often suitable for Bifenox.
-
Multiple Reaction Monitoring (MRM): The following MRM transitions are recommended for the detection of Bifenox and its deuterated internal standard. Collision energies and other compound-specific parameters should be optimized for the specific instrument used.
Data Presentation
The following table summarizes the key quantitative parameters for the mass spectrometric detection of Bifenox and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Quantifier (Typical) | Collision Energy (eV) - Qualifier (Typical) |
| Bifenox | 341.0 | 310.0 | 281.0 | 15 - 25 | 20 - 30 |
| This compound | 344.0 | 313.0 | 281.0 | 15 - 25 | 20 - 30 |
Note: The precursor ion for this compound is calculated based on the addition of three deuterium atoms to the Bifenox molecule. The product ions and collision energies are proposed based on the fragmentation pattern of Bifenox and may require optimization.
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard like this compound is based on the logical principle of isotope dilution mass spectrometry. The following diagram illustrates this relationship.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the detection and quantification of this compound. The detailed experimental protocol, including the QuEChERS sample preparation and optimized mass spectrometry parameters, offers a solid foundation for researchers in the fields of environmental science and drug development. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for routine analysis of Bifenox in various complex matrices.
References
Application Note: Chromatographic Separation and Quantification of Bifenox and Bifenox-d3 in Soil Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in environmental analysis and herbicide residue testing.
Abstract: This application note presents a detailed protocol for the simultaneous chromatographic separation and quantification of the herbicide Bifenox and its deuterated internal standard, Bifenox-d3, in soil matrices. The method utilizes a robust QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology provides high sensitivity and selectivity for the accurate determination of Bifenox residues in complex environmental samples.
Introduction
Bifenox is a widely used diphenyl ether herbicide for the control of broadleaf weeds in various crops. Monitoring its presence in soil is crucial to assess potential environmental contamination and ensure food safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate quantification by LC-MS/MS as it effectively compensates for matrix effects and variations in sample preparation and instrument response. This application note provides a comprehensive workflow for the reliable analysis of Bifenox in soil, from sample extraction to data acquisition.
Experimental Protocols
Sample Preparation: QuEChERS Extraction
This protocol is adapted for the extraction of Bifenox and this compound from soil samples.[1][2][3]
Materials:
-
10 g of soil sample
-
10 mL of Acetonitrile (ACN)
-
Bifenox and this compound standards
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Spike the sample with an appropriate amount of this compound internal standard solution. For recovery experiments, spike blank soil samples with known concentrations of Bifenox standard solutions.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes from the soil matrix.
-
Add the QuEChERS extraction salt packet to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Carefully transfer the upper acetonitrile layer to a d-SPE tube containing PSA and C18.
-
Vortex the d-SPE tube for 1 minute to facilitate the removal of interfering matrix components.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The chromatographic separation of Bifenox and its deuterated internal standard, this compound, is critical for accurate quantification. Due to the isotopic labeling, a slight shift in retention time is expected. The following table summarizes the expected retention times and the MRM transitions for both analytes.
Table 1: Retention Times and MRM Transitions for Bifenox and this compound
| Analyte | Expected Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Bifenox | ~ 6.5 | 342.0 | 310.0 | 282.0 |
| This compound | ~ 6.48 | 345.0 | 313.0 | 285.0 |
Note: Retention times are approximate and may vary depending on the specific LC system, column, and mobile phase conditions. The MRM transitions for Bifenox are based on available literature, and the transitions for this compound are predicted based on the addition of three deuterium atoms.[4]
Visualization of Experimental Workflow
The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.
Logical Relationship of Chromatographic Separation
The following diagram illustrates the principle of chromatographic separation of Bifenox and this compound on a C18 reversed-phase column.
Conclusion
The described QuEChERS extraction and LC-MS/MS method provides a reliable and efficient approach for the quantitative analysis of Bifenox in soil samples. The use of the deuterated internal standard, this compound, ensures high accuracy and precision by correcting for matrix-induced signal suppression or enhancement and variations during sample processing. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring and pesticide residue analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Detection of 13 emerging soil pollutant compounds using a dual extraction method (QuEChERS and solid phase extraction) and a liquid chromatography/mass spectrometry LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nrcgrapes.in [nrcgrapes.in]
Application of Bifenox-d3 in Food Safety Testing: A Detailed Protocol
Introduction
Bifenox is a widely used herbicide for controlling broadleaf weeds in various crops such as cereals, soybeans, and rice.[1] Its potential persistence in the environment and accumulation in the food chain necessitates sensitive and reliable analytical methods for monitoring its residues in food products to ensure consumer safety. The use of an isotopically labeled internal standard, such as Bifenox-d3, is crucial for accurate quantification in complex food matrices by correcting for matrix effects and variations in sample preparation and instrument response.[2] This document provides detailed application notes and protocols for the determination of Bifenox in food samples using this compound as an internal standard, primarily employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis.
Analytical Principle
The principle of this method is based on isotope dilution mass spectrometry (IDMS). A known amount of this compound (the internal standard) is added to the food sample prior to extraction. This compound is chemically identical to Bifenox but has a different mass due to the presence of deuterium atoms. During sample preparation and analysis, any loss of the analyte (Bifenox) will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the response of Bifenox to that of this compound, accurate quantification can be achieved, compensating for matrix-induced signal suppression or enhancement.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Bifenox in various food matrices using an isotope dilution method with this compound.
Table 1: Method Validation Data for Bifenox in Cereals (Wheat, Oat, Rye, Rice, Barley)
| Parameter | Spiking Level (mg/kg) | Result |
| Recovery (%) | 0.01 | 70 - 102 |
| 0.02 | 70 - 102 | |
| 0.1 | 70 - 102 | |
| Repeatability (RSDr %) | 0.01 - 0.1 | 6 - 32 (most values < 15) |
| Limit of Quantification (LOQ) (mg/kg) | - | 0.01 - 0.02 |
Data synthesized from a validation report on the analysis of Bifenox in cereals using the QuEChERS method and LC-MS/MS. The use of an internal standard like this compound is standard practice in such multi-residue methods to achieve the reported accuracy.
Table 2: Representative Mass Spectrometry Parameters for Bifenox and this compound
| Analyte | Technique | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| Bifenox | GC-MS/MS | 341.0 | 310.0 | 280.9 |
| This compound | GC-MS/MS | 344.0 | 313.0 | 283.9 |
| Bifenox | LC-MS/MS | 342.1 [M+H]⁺ | To be determined empirically | To be determined empirically |
| This compound | LC-MS/MS | 345.1 [M+H]⁺ | To be determined empirically | To be determined empirically |
Note: The LC-MS/MS parameters for Bifenox and this compound need to be optimized based on the specific instrument and chromatographic conditions. The precursor ion for this compound is predicted based on the addition of three deuterium atoms to the Bifenox molecule. The product ions for this compound in GC-MS/MS are predicted based on the fragmentation of the non-labeled compound.
Experimental Protocols
1. Sample Preparation using QuEChERS Method
This protocol is a general guideline and may need to be adapted for specific food matrices.
Materials and Reagents:
-
Homogenized food sample (e.g., cereals, fruits, vegetables)
-
This compound internal standard solution (concentration to be determined based on expected analyte levels)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (for samples with high fat content)
-
Graphitized carbon black (GCB) (for samples with high pigment content)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g (± 0.1 g) of the homogenized food sample into a 50 mL centrifuge tube.
-
Add a known amount of the this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a clean tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄ and 25 mg PSA per mL of extract). For high-fat matrices, add C18. For pigmented matrices, add GCB.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
The supernatant is the final extract for LC-MS/MS or GC-MS/MS analysis.
2. Instrumental Analysis
2.1 LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a suitable modifier such as formic acid or ammonium formate.
-
Flow Rate: Typical flow rates are between 0.2 and 0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
MS/MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific transitions for Bifenox and this compound should be optimized.
2.2 GC-MS/MS Analysis
-
GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Split/splitless injector, typically operated in splitless mode.
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: A temperature gradient optimized for the separation of Bifenox.
-
MS/MS System: A tandem mass spectrometer with an electron ionization (EI) source.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.
Visualizations
Caption: Experimental workflow for Bifenox analysis in food.
Caption: Role of this compound in accurate quantification.
References
Application Note: Quantification of Bifenox in Plant Tissues Using Bifenox-d3 Isotope Dilution Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of the herbicide Bifenox in various plant tissues. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard, Bifenox-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for routine monitoring of Bifenox residues in agricultural commodities and for environmental fate studies.
Introduction
Bifenox is a diphenyl ether herbicide used for the control of broadleaf weeds and some grasses in a variety of crops.[1] Due to potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for Bifenox in food products.[2] Accurate and reliable analytical methods are therefore essential for monitoring compliance with these regulations and ensuring food safety.
Challenges in analyzing pesticide residues in plant matrices arise from the complexity of the sample, which can contain numerous interfering compounds.[3] The use of an isotopically labeled internal standard, such as this compound, is a highly effective strategy to compensate for matrix-induced signal suppression or enhancement, leading to more accurate quantification.[4] This note provides a comprehensive protocol for the extraction, cleanup, and UPLC-MS/MS analysis of Bifenox in plant tissues, utilizing this compound for isotope dilution quantification.
Experimental Protocols
Materials and Reagents
-
Standards: Bifenox (analytical standard), this compound (internal standard)
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent. Commercially available QuEChERS extraction and cleanup kits are recommended.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bifenox and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the Bifenox stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative sample of the plant tissue (e.g., fruits, vegetables, leaves) to a uniform consistency. For samples with low water content, add a measured amount of water to ensure at least 80% hydration.[5]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbent may be optimized depending on the matrix; for highly pigmented samples, graphitized carbon black (GCB) may be considered, though it can affect the recovery of planar analytes.[5]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take the final supernatant and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
-
UPLC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high aqueous phase, ramping up to a high organic phase to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used.
Data Presentation
Table 1: UPLC-MS/MS Parameters for Bifenox and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Bifenox | 341.0 | 310.0 | 280.9 | To be optimized |
| This compound | 344.0 | 313.0 | To be optimized | To be optimized |
Collision energy should be optimized for the specific instrument used. The precursor and product ions for Bifenox are based on available data.[6] The transitions for this compound are predicted based on the deuteration pattern.
Table 2: Representative Method Validation Data
| Plant Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (mg/kg) |
| Cereals (Wheat, Rice, Barley) | 0.01 | 70-102 | < 15 | 0.01 - 0.02 |
| 0.02 | 70-102 | < 15 | ||
| 0.1 | 70-102 | < 15 | ||
| Fruits (Apples, Grapes) | 0.01 | 85-110 | < 10 | 0.01 |
| 0.1 | 85-110 | < 10 | ||
| Vegetables (Tomatoes, Peppers) | 0.01 | 90-110 | < 10 | 0.01 |
| 0.1 | 90-110 | < 10 |
This table summarizes typical performance data for pesticide residue analysis using QuEChERS and LC-MS/MS, with recovery and precision values falling within generally accepted ranges (70-120% recovery and RSD < 20%).[7] The LOQ is typically set at the lowest validated spiking level.
Mandatory Visualization
Caption: Workflow for Bifenox quantification in plant tissues.
Conclusion
The described method provides a reliable and accurate approach for the quantification of Bifenox in a variety of plant tissues. The combination of a streamlined QuEChERS sample preparation protocol with the precision of UPLC-MS/MS analysis and the use of a deuterated internal standard (this compound) ensures high-quality data suitable for regulatory compliance and research applications. The method demonstrates good recovery, precision, and a low limit of quantification, making it a valuable tool for food safety and environmental monitoring programs.
References
- 1. Bifenox [sitem.herts.ac.uk]
- 2. EU Pesticides Database [ec.europa.eu]
- 3. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. cms.mz-at.de [cms.mz-at.de]
- 6. nrcgrapes.in [nrcgrapes.in]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: Quantitative Analysis of Bifenox in Environmental Samples by Isotope Dilution Mass Spectrometry using Bifenox-d3
Abstract
This application note details a robust and highly accurate method for the quantification of the herbicide Bifenox in complex matrices using Isotope Dilution Mass Spectrometry (IDMS). Bifenox is a diphenyl ether herbicide used for the control of broad-leaved weeds in various crops.[1][2][3] Its potential for environmental persistence necessitates sensitive and reliable monitoring methods. The protocol described herein utilizes a deuterated internal standard, Bifenox-d3, to correct for matrix effects and variations in sample preparation and instrument response, ensuring high precision and accuracy. This method is intended for researchers in environmental science, food safety, and analytical chemistry.
Introduction
Bifenox, with the IUPAC name methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate, is an herbicide that functions by inhibiting the protoporphyrinogen oxidase enzyme, which is critical for chlorophyll synthesis in plants.[1] Due to its application in agriculture, residues can be found in soil, water, and food products, making its quantification a key aspect of environmental and food safety monitoring.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantitative measurements.[4] It involves introducing a known amount of an isotopically labeled version of the analyte (in this case, this compound) into the sample at the earliest stage of preparation.[5][6] The labeled standard behaves chemically identically to the native analyte through extraction, cleanup, and analysis.[6] By measuring the ratio of the native analyte to the isotopically labeled standard, precise quantification can be achieved, as this ratio is unaffected by sample loss or matrix-induced signal suppression.[7] This approach significantly improves accuracy and precision compared to methods relying on external or internal calibration with non-isotopic standards.[6]
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS is the addition of a known quantity of an isotopically enriched standard (the "spike") to a sample containing the native analyte.[5][8] After allowing the spike and the sample to equilibrate, the mixture is processed. A mass spectrometer is then used to measure the altered isotopic ratio of the analyte.[5][7] Since the amount of added spike is known, the initial concentration of the native analyte in the sample can be calculated with high accuracy from this new ratio.
Experimental Protocol
This protocol provides a general framework for the analysis of Bifenox in water and soil samples. Modifications may be necessary depending on the specific matrix and available instrumentation.
Reagents and Materials
-
Standards: Bifenox (≥98% purity), this compound (isotopic purity ≥99%).
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).
-
Reagents: Formic acid, Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).
-
Sample Preparation: QuEChERS extraction salts and dSPE (dispersive solid-phase extraction) cleanup tubes appropriate for pigmented matrices.
-
Equipment: Analytical balance, vortex mixer, centrifuge, sample vials.
Instrumentation
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) capable of tandem MS (MS/MS).
-
Ion Source: Electrospray Ionization (ESI) source.
Sample Preparation (QuEChERS Method)
-
Water Samples:
-
Measure 10 mL of the water sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 1 minute and centrifuge at >3,500 rcf for 5 minutes.
-
-
Soil/Sediment Samples:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of LC-MS grade water.
-
Spike the sample with the this compound internal standard solution.
-
Vortex briefly to mix.
-
Follow with the addition of 10 mL of acetonitrile and the QuEChERS extraction salts as described for water samples.
-
Vortex and centrifuge as above.
-
-
Extract Cleanup (dSPE):
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a dSPE cleanup tube.
-
Vortex for 30 seconds and centrifuge for 5 minutes.
-
Take the final supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
The following are typical starting conditions and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Mass Spectrometry Transitions (MRM)
Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument. The exact masses should be used for high-resolution instruments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Bifenox | 342.0 | 310.0 (Quantifier) | 50 | 15 |
| 342.0 | 189.0 (Qualifier) | 50 | 25 | |
| This compound | 345.0 | 313.0 (Quantifier) | 50 | 15 |
Note: The precursor for Bifenox is its molecular ion [M]+ or an adduct like [M+H]+. The transitions for this compound are proposed based on a stable deuterium incorporation in a non-fragmenting portion of the molecule.
Results and Discussion
The use of a stable isotope-labeled internal standard like this compound is critical for mitigating matrix effects, which are a common challenge in environmental and food analysis. The IDMS approach ensures that any loss of analyte during sample preparation or any ion suppression/enhancement in the MS source is accounted for, as both the analyte and the standard are affected equally.
Typical Performance Characteristics
The following table summarizes the expected performance of this IDMS method. Data is representative and based on typical performance for pesticide residue analysis in complex matrices.[9][10][11]
| Analyte | Matrix | LOQ (µg/kg or µg/L) | Linearity (R²) | Accuracy/Recovery (%) | Precision (RSD %) |
| Bifenox | Surface Water | 0.05 | >0.998 | 95 - 105 | < 5 |
| Bifenox | Soil | 0.5 | >0.995 | 92 - 108 | < 8 |
| Bifenox | Vegetable Extract | 1.0 | >0.995 | 90 - 110 | < 10 |
LOQ: Limit of Quantitation; R²: Coefficient of determination; RSD: Relative Standard Deviation.
Visualized Workflows and Mechanisms
To clarify the experimental process and the mechanism of action of Bifenox, the following diagrams are provided.
Caption: Experimental workflow for Bifenox analysis using IDMS.
Caption: Bifenox mechanism of action via PPO enzyme inhibition.
Conclusion
The Isotope Dilution Mass Spectrometry method detailed here, utilizing this compound as an internal standard, provides a highly reliable, accurate, and precise tool for the quantification of Bifenox in complex environmental matrices. The protocol effectively overcomes common analytical challenges such as matrix effects and variable analyte recovery. This method is suitable for regulatory monitoring, environmental research, and ensuring food safety, offering a definitive approach to herbicide residue analysis.
References
- 1. Bifenox - Wikipedia [en.wikipedia.org]
- 2. microchem.fr [microchem.fr]
- 3. Bifenox [sitem.herts.ac.uk]
- 4. Inorganic Trace Analysis by Isotope Dilution Mass Spectrometry—New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Isotope dilution - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. sidms.com [sidms.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Bifenox-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recovery of Bifenox-d3 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical testing?
This compound is the deuterated form of Bifenox, a diphenyl ether herbicide.[1] In analytical chemistry, deuterated compounds like this compound are commonly used as internal standards. Since they have a chemical structure nearly identical to the analyte of interest (Bifenox), they co-elute and experience similar effects during sample preparation and analysis, such as extraction efficiency and matrix effects.[2] The key difference is their mass, which allows them to be distinguished from the non-labeled analyte by a mass spectrometer. This helps to ensure accurate quantification of the target analyte.
Q2: I'm observing poor recovery of this compound. What are the common causes?
Poor recovery of deuterated internal standards like this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation Issues:
-
Inefficient Extraction: The chosen solvent may not be optimal for extracting this compound from the sample matrix. Factors like solvent polarity, pH, and extraction time can significantly impact recovery.
-
Analyte Loss During Cleanup: Solid-phase extraction (SPE) or other cleanup steps can lead to the loss of this compound if the sorbent material, elution solvent, or procedure is not optimized.[3]
-
Degradation: Bifenox is known to be unstable in alkaline conditions (rapidly hydrolyzed above pH 9) and at high temperatures (decomposes above 290°C).[4] this compound is expected to have similar stability. Exposure to strong acids or bases, or excessive heat during sample preparation can lead to its degradation.
-
-
Chromatographic and Mass Spectrometric Issues:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to signal suppression or enhancement.[5][6][7][8][9][10] This is a common issue in complex matrices like soil, food, and biological fluids.
-
Isotopic Exchange: While less common for deuterium labels on a phenyl ring, there is a possibility of H/D exchange under certain conditions, which would alter the mass of the internal standard.[2][11]
-
In-source Instability: The deuterated standard may exhibit different fragmentation patterns in the mass spectrometer's ion source compared to the native analyte.
-
Q3: Can the sample matrix itself affect the recovery of this compound?
Absolutely. The sample matrix is a critical factor. Complex matrices can contain various substances that interfere with the analysis. For instance, the degradation of Bifenox has been shown to be significantly faster in ditch and river water compared to seawater, highlighting the influence of the matrix composition.[9] Matrix components can also cause signal suppression in the mass spectrometer, leading to apparently low recovery.
Q4: Are there specific sample preparation techniques recommended for Bifenox analysis?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for pesticide residue analysis, including Bifenox, in various matrices like cereals.[3][4] This method involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). However, the choice of sorbent in the d-SPE step is crucial to avoid loss of the analyte and internal standard.[3][12]
Troubleshooting Guide for Poor this compound Recovery
This guide provides a systematic approach to identifying and resolving issues related to low this compound recovery.
Diagram: Troubleshooting Workflow for Poor this compound Recovery
Caption: A step-by-step workflow to diagnose and address poor this compound recovery.
Quantitative Data Summary
The following table summarizes expected recovery rates for Bifenox in different matrices using the QuEChERS method, which can serve as a benchmark for evaluating this compound recovery.
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSDr) (%) | Reference |
| Wheat | 0.01 | 85 | 12 | [4] |
| 0.02 | 82 | 10 | [4] | |
| 0.1 | 88 | 8 | [4] | |
| Oat | 0.01 | 90 | 11 | [4] |
| 0.02 | 75 | 15 | [4] | |
| 0.1 | 89 | 9 | [4] | |
| Rye | 0.01 | 87 | 13 | [4] |
| 0.02 | 84 | 11 | [4] | |
| 0.1 | 91 | 7 | [4] | |
| Rice | 0.01 | 92 | 10 | [4] |
| 0.02 | 88 | 9 | [4] | |
| 0.1 | 95 | 6 | [4] | |
| Barley | 0.01 | 88 | 14 | [4] |
| 0.02 | 86 | 12 | [4] | |
| 0.1 | 93 | 8 | [4] |
Detailed Experimental Protocol: Bifenox Analysis in Soil by GC-MS/MS
This protocol is a general guideline and may require optimization for specific soil types and instrumentation.
Diagram: Experimental Workflow for Bifenox Analysis in Soil
References
- 1. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review | MDPI [mdpi.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. researchgate.net [researchgate.net]
- 6. hpst.cz [hpst.cz]
- 7. LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study [mdpi.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Matrix Effects on Bifenox-d3 Signal in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects on the signal of Bifenox-d3, a deuterated internal standard, in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can manifest as:
These effects are a significant concern because they can compromise the accuracy, precision, and sensitivity of the LC-MS method.[1][4] The "matrix" consists of all components in the sample other than the analyte of interest, including salts, lipids, proteins, and other endogenous substances.[2][3]
Q2: I am using this compound, a deuterated internal standard. Shouldn't this automatically correct for matrix effects?
A2: Deuterated internal standards like this compound are considered the gold standard for compensating for matrix effects because they are chemically very similar to the analyte (Bifenox) and are expected to co-elute and experience similar ionization suppression or enhancement.[1][5] By using the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can often be normalized, leading to more accurate quantification.[1]
However, perfect correction is not always guaranteed.[1][6] A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between Bifenox and this compound.[1][7] If this separation causes them to elute into regions with different levels of ion suppression, it can lead to inaccurate results. This is referred to as differential matrix effects.[3][5]
Q3: How can I determine if my this compound signal is being affected by matrix effects?
A3: Two primary methods can be used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method that helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][8][9] It involves infusing a constant flow of this compound solution into the mass spectrometer after the analytical column while injecting a blank matrix extract. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.[3]
-
Post-Extraction Spike Method: This method provides a quantitative assessment of matrix effects.[4][8] The response of this compound in a standard solution is compared to its response when spiked into a blank matrix sample that has already undergone the extraction procedure.[3][8] The difference between these responses reveals the extent of ion suppression or enhancement.
Q4: My this compound signal is inconsistent across my analytical run. What could be the cause?
A4: Inconsistent signal for your deuterated internal standard can be due to several factors:
-
Carryover: Late-eluting matrix components from a previous injection can cause increasing ion suppression in subsequent runs.[3]
-
Differential Matrix Effects: As mentioned, if Bifenox and this compound are slightly separated chromatographically, they may be affected differently by the matrix.[3][5]
-
Source Contamination: Buildup of matrix components in the ion source can lead to a gradual decrease in signal over time.
Troubleshooting Guide
Issue 1: Poor reproducibility of the Bifenox / this compound area ratio.
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Verify Co-elution: Overlay the chromatograms of Bifenox and this compound to ensure they are perfectly co-eluting.[5] Even a slight separation can lead to different matrix effects.[5] 2. Modify Chromatography: Adjust the mobile phase composition or gradient to achieve better co-elution.[2] 3. Evaluate Different Matrices: Assess the matrix effect in different lots of your sample matrix to understand variability.[8] |
| In-source Fragmentation of this compound | 1. Optimize MS Conditions: Review and optimize ion source parameters such as cone voltage to minimize in-source fragmentation. |
| Isotopic Contribution | 1. Check Isotopic Purity: Ensure the isotopic enrichment of your this compound standard is high (ideally ≥98%) to minimize the contribution of unlabeled Bifenox.[5] |
Issue 2: The this compound signal is consistently low or suppressed.
| Possible Cause | Troubleshooting Steps |
| High Concentration of Co-eluting Matrix Components | 1. Improve Sample Preparation: Implement more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2] 2. Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of matrix components being injected.[10] |
| Chromatographic Co-elution with Suppressing Agents | 1. Optimize Separation: Modify the LC gradient to separate this compound from the regions of significant ion suppression identified by a post-column infusion experiment.[2] |
| Non-optimal Ion Source Conditions | 1. Optimize Source Parameters: Adjust ion source settings (e.g., temperature, gas flows) to improve ionization efficiency in the presence of the sample matrix.[2] |
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement on the this compound signal from a specific sample matrix.
Methodology:
-
Prepare Solutions:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a concentration representative of your experimental samples.
-
Set B (Post-Spiked Matrix): Take a blank matrix sample (that does not contain Bifenox or this compound) and perform your complete sample extraction procedure. After the final extraction step, spike the extracted matrix with this compound to the same final concentration as Set A.[1][3]
-
-
LC-MS Analysis:
-
Inject and analyze at least three replicates of both Set A and Set B using your established LC-MS method.
-
-
Data Analysis:
-
Calculate the average peak area for this compound from both sets of injections.
-
Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Average Peak Area in Set B / Average Peak Area in Set A) * 100 [9]
-
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
| 85% - 115% | Generally considered acceptable (no significant matrix effect) |
Protocol 2: Qualitative Assessment of Ion Suppression/Enhancement using Post-Column Infusion
Objective: To identify the retention time regions where matrix components cause ion suppression or enhancement.
Methodology:
-
System Setup:
-
Use a T-piece to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.[3]
-
Prepare a solution of this compound in the mobile phase at a concentration that provides a stable and moderate signal.
-
-
Infusion and Injection:
-
Data Acquisition:
-
Monitor the this compound signal throughout the entire chromatographic run.
-
Interpretation of Results:
-
Stable Baseline: No significant ion suppression or enhancement at that retention time.
-
Dip in Baseline: Indicates a region of ion suppression caused by co-eluting matrix components.[3]
-
Peak in Baseline: Indicates a region of ion enhancement.
Data Presentation
Table 1: Example Matrix Effect Evaluation for this compound in different matrices.
| Matrix | Peak Area in Solvent (cps) | Peak Area in Matrix (cps) | Matrix Effect (%) | Conclusion |
| Human Plasma | 1,520,400 | 851,424 | 56.0 | Significant Ion Suppression |
| Rat Liver Homogenate | 1,520,400 | 608,160 | 40.0 | Severe Ion Suppression |
| Bovine Muscle | 1,520,400 | 1,337,952 | 88.0 | Acceptable |
| Acetonitrile | 1,520,400 | 1,520,400 | 100.0 | No Matrix Effect (Control) |
Table 2: Impact of Sample Preparation on this compound Recovery and Matrix Effect.
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 95.2 | 45.7 |
| Liquid-Liquid Extraction (LLE) | 88.5 | 78.3 |
| Solid-Phase Extraction (SPE) | 92.1 | 91.5 |
Visualizations
Caption: Troubleshooting workflow for this compound matrix effect issues.
Caption: Experimental workflow for the post-extraction spike method.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
Technical Support Center: Bifenox-d3 Analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving co-elution issues encountered during the analysis of Bifenox-d3.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for this compound analysis?
A1: Co-elution occurs when this compound and another compound (either the unlabeled Bifenox analyte or a matrix interferent) are not fully separated by the chromatography column and elute at the same time.[1][2] This leads to overlapping chromatographic peaks, which can compromise the accuracy and precision of quantification. In mass spectrometry, co-eluting compounds can also cause ion suppression, where the presence of one compound reduces the ionization efficiency of the other, leading to an underestimation of the true concentration.[3]
Q2: My this compound internal standard peak is showing interference. What are the likely causes?
A2: Interference with the this compound peak can stem from several sources. The most common is co-elution with a matrix component that has a similar retention time and produces an isobaric ion (an ion with the same mass-to-charge ratio). Another possibility is carryover from a previous high-concentration sample. Less commonly, it could be an impurity in the this compound standard itself or a contaminant within the HPLC or GC system.[4]
Q3: How can I confirm that co-elution is the cause of my issue?
A3: The first sign of co-elution is often a distorted peak shape, such as a shoulder or tailing.[1][2] If you are using a mass spectrometer (MS) or a diode array detector (DAD), you can assess peak purity.[1][2] For MS, you can examine the mass spectra across the peak; a change in the relative ion abundances suggests the presence of more than one compound.[1] For DAD, the software can perform a peak purity analysis by comparing UV spectra across the peak.[2] If the spectra are not identical, co-elution is likely.[1][2]
Q4: What is the role of this compound in the analysis?
A4: this compound is a deuterated analog of Bifenox, meaning some hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative analysis. Because it is chemically almost identical to Bifenox, it behaves similarly during sample preparation and chromatographic separation. However, its slightly higher mass allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to every sample, it can be used to correct for variations in sample extraction, injection volume, and instrument response, thereby improving the accuracy and reproducibility of the quantification of Bifenox.
Troubleshooting Guide: Resolving this compound Co-elution
This guide provides a systematic approach to diagnosing and resolving co-elution issues involving this compound.
Step 1: Problem Identification & Initial Checks
The first step is to confirm that co-elution is occurring and to rule out simple system issues. Look for asymmetrical or shouldered peaks in your chromatogram.[1][2] Inject a solvent blank to check for system contamination or carryover, which can sometimes be mistaken for co-elution.[4]
Step 2: Chromatographic Method Optimization
If the issue persists, the next step is to modify the chromatographic method to improve separation. The goal is to alter the "selectivity" (α) of the system, which describes the ability of the column and mobile phase to differentiate between the analytes.[1]
For Liquid Chromatography (LC) Systems:
-
Modify Mobile Phase Composition:
-
Adjust Solvent Strength: In reversed-phase chromatography, decreasing the proportion of the organic solvent (like acetonitrile or methanol) will increase retention times and may improve separation.[5]
-
Change Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity because they interact differently with the stationary phase and analytes.[2][5]
-
Modify pH: If the co-eluting compound is ionizable, adjusting the mobile phase pH can change its retention time without affecting this compound as significantly.[5]
-
-
Adjust the Gradient:
-
A shallower gradient (slower increase in organic solvent percentage) can increase the separation between closely eluting peaks.[3]
-
-
Change the Column:
-
If mobile phase adjustments are insufficient, changing the column chemistry is the most powerful way to alter selectivity.[1][2] If you are using a standard C18 column, consider switching to a column with a different stationary phase, such as a Biphenyl or Phenyl-Hexyl column, which offer different interaction mechanisms.[2]
-
For Gas Chromatography (GC) Systems:
-
Optimize Temperature Program:
-
Change the Column:
-
Switching to a GC column with a different stationary phase polarity is a highly effective way to resolve co-elution.[5] Also, consider a longer column or a column with a smaller internal diameter to increase efficiency.
-
The following diagram outlines a decision-making workflow for troubleshooting co-elution issues.
Caption: Troubleshooting workflow for identifying and resolving co-elution.
Example Experimental Protocol: Optimized LC-MS/MS Method
This section provides a hypothetical but detailed protocol for the analysis of Bifenox using this compound as an internal standard, designed to minimize co-elution.
1. Sample Preparation (Water Sample)
-
To a 10 mL water sample, add 10 µL of a 1 µg/mL this compound internal standard solution.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes and remove polar interferences.
-
Elute the analytes from the SPE cartridge with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of 50:50 methanol/water.
2. LC-MS/MS Instrumentation
-
LC System: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) to provide alternative selectivity to standard C18.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Data Presentation: Example Optimization Data
The following table summarizes hypothetical results from an experiment to optimize the separation of Bifenox from a common co-eluting matrix interferent. Resolution (Rs) is a measure of the degree of separation between two peaks; a value ≥ 1.5 indicates baseline separation.
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) |
| LC Column | Standard C18 | Phenyl-Hexyl |
| Gradient | 5-95% B in 5 min | 30-80% B in 8 min |
| Bifenox Retention Time | 4.12 min | 6.54 min |
| Interferent Retention Time | 4.15 min | 6.81 min |
| Resolution (Rs) | 0.6 (Poor) | 2.1 (Excellent) |
| This compound Peak Shape | Asymmetric (Shoulder) | Symmetrical |
This data clearly demonstrates that changing the column chemistry and adjusting the gradient provided a significant improvement in resolution, effectively solving the co-elution problem.
References
Improving peak shape for Bifenox-d3 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of Bifenox-d3 in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing with this compound in my reversed-phase HPLC analysis. What are the most common causes?
A1: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often attributed to secondary interactions with the stationary phase. The most common causes include:
-
Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, leading to tailing.[1][2][3] This is a primary cause of peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to poor peak shape. For acidic compounds, a lower pH is generally recommended.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or within the packing material can create active sites that cause tailing.[4] Column degradation over time can also lead to a decline in performance.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Extra-column Effects: Issues such as excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[2]
Q2: How can I reduce peak tailing for this compound?
A2: To mitigate peak tailing, consider the following troubleshooting steps:
-
Adjust Mobile Phase pH: For an acidic compound like Bifenox, lowering the mobile phase pH (e.g., to around 3.0) with an additive like formic acid or phosphoric acid can suppress the ionization of silanol groups on the column, thereby reducing secondary interactions.
-
Use an End-capped Column: Modern, well-end-capped columns have fewer free silanol groups, which significantly improves the peak shape for polar and acidic compounds.
-
Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile) to water can influence peak shape. A 50:50 mixture of acetonitrile and water has been shown to be effective for Bifenox analysis.[5]
-
Lower Injection Volume/Concentration: If column overload is suspected, try diluting your sample or reducing the injection volume.
-
Employ a Guard Column: A guard column can help protect the analytical column from contaminants in the sample, extending its life and maintaining good peak shape.
-
Ensure Proper Sample Preparation: Filter your samples to remove particulate matter that could block the column frit.
Q3: My this compound peak is broad. What could be the issue?
A3: Broad peaks can be caused by several factors:
-
Column Inefficiency: An old or poorly packed column will result in broader peaks.
-
High Dead Volume: Excessive volume between the injector and the detector can lead to band broadening.
-
Slow Mobile Phase Flow Rate: While a lower flow rate can improve resolution, an excessively slow rate can lead to peak broadening due to diffusion.
-
Large Injection Volume: Injecting a large volume of a strong solvent can cause the sample band to broaden as it enters the column.
-
Temperature Effects: Inconsistent column temperature can affect retention times and peak widths.
Q4: I am seeing peak fronting for this compound. What does this indicate?
A4: Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Overload: This is one of the most common causes of peak fronting.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to fronting.
-
Column Collapse: In rare cases, a physical collapse of the column bed can cause severe peak fronting.
Q5: Are there alternative chromatographic techniques for the analysis of this compound?
A5: Yes, besides HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) is a viable technique for the analysis of Bifenox.[6][7][8][9] GC-MS can offer high sensitivity and selectivity, especially when operated in tandem MS mode (GC-MS/MS).[6][10]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Poor Peak Shape for this compound in HPLC
This guide provides a step-by-step workflow for troubleshooting common peak shape issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. imedpub.com [imedpub.com]
- 6. agilent.com [agilent.com]
- 7. [PDF] Simultaneous Pesticide Analysis Method for Bifenox, Ethalfluralin, Metolachlor, Oxyfluorfen, Pretilachlor, Thenylchlor and Trifluralin Residues in Agricultural Commodities Using GC-ECD/MS | Semantic Scholar [semanticscholar.org]
- 8. Simultaneous Pesticide Analysis Method for Bifenox, Ethalfluralin, Metolachlor, Oxyfluorfen, Pretilachlor, Thenylchlor and Trifluralin Residues in Agricultural Commodities Using GC-ECD/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
- 9. Avrupa Bilim ve Teknoloji Dergisi » Makale » Simultaneous determination of alachlor, bifenox and nitrofen as herbicides in lake, municipal wastewater and soil samples by gas chromatography mass spectrometry [dergipark.org.tr]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
Minimizing isotopic exchange in Bifenox-d3 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic exchange in studies involving Bifenox-d3.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for my this compound internal standard?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your this compound standard is replaced by a hydrogen atom from the surrounding environment, such as from a solvent or matrix. This is a significant issue in quantitative mass spectrometry analysis because it alters the mass of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration. In cases of severe exchange, the deuterated standard can convert to the unlabeled analyte, creating a false positive signal.
Q2: Where is the deuterium located in this compound, and how does this affect its stability?
Commercial this compound is typically labeled on the 2,4-dichlorophenoxy ring. Deuterium atoms on an aromatic ring are generally more stable and less prone to exchange compared to those on heteroatoms (like -OH or -NH2) or carbons adjacent to carbonyl groups. However, exchange can still be catalyzed under certain conditions, particularly strongly acidic or basic environments and elevated temperatures.
Q3: What are the primary factors that promote unwanted isotopic exchange of this compound?
The main factors that can induce H/D exchange are:
-
pH: Bifenox is known to be stable in slightly acidic or neutral media but hydrolyzes rapidly at a pH above 9.[1] Both strongly acidic and basic conditions can catalyze the exchange of deuterium on the aromatic ring. For many deuterated compounds, the minimal exchange rate is often observed in a slightly acidic pH range of 2.5-5.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen atoms and facilitate exchange. Aprotic solvents (e.g., acetonitrile, ethyl acetate, DMSO) are generally preferred for storing and handling deuterated standards.[2]
Q4: How should I store my this compound standard to ensure its long-term stability?
For optimal stability, this compound should be stored at -20°C as recommended by suppliers.[2] It is best to store it as a stock solution in a high-purity aprotic solvent like acetonitrile or ethyl acetate.[2] If aqueous solutions are necessary for your workflow, they should be prepared fresh and maintained at a controlled pH and low temperature.
Q5: Can the conditions of my LC-MS analysis cause isotopic exchange?
Yes, the analytical conditions themselves can contribute to back-exchange. Long run times, elevated column temperatures, and the use of protic mobile phases at unfavorable pH values can all promote the loss of deuterium from your internal standard before it reaches the detector.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in the internal standard (IS) signal | Isotopic exchange is occurring, leading to inconsistent IS concentrations. | 1. Check pH: Ensure all solutions (sample diluent, mobile phase) are within a stable pH range for Bifenox (ideally slightly acidic to neutral). Avoid pH > 8. 2. Control Temperature: Keep samples and standards cooled (e.g., 4°C) in the autosampler. 3. Solvent Choice: If possible, use aprotic solvents for sample preparation and reconstitution. Minimize the time the standard spends in protic solvents. |
| Analyte concentration appears artificially high | The IS is losing deuterium, causing its signal to decrease and leading to an overestimation of the analyte. | 1. Perform a Stability Check: Analyze a sample containing only this compound in the matrix. If you observe a signal for unlabeled Bifenox, exchange is occurring. 2. Optimize LC Method: Reduce the analytical run time and/or lower the column temperature to minimize the opportunity for on-column exchange. |
| Non-linear calibration curve | 1. Isotopic exchange is affecting the IS response differently at various concentrations. 2. The this compound standard may contain some unlabeled Bifenox as an impurity. | 1. Address the potential for isotopic exchange using the solutions above. 2. Verify Purity: Check the certificate of analysis for the isotopic purity of your this compound standard. Analyze a high-concentration solution of the standard to check for the presence of unlabeled Bifenox. |
| Appearance of a peak for unlabeled Bifenox in blank samples spiked only with IS | This is a clear indication of H/D back-exchange. | Immediately implement the pH, temperature, and solvent control strategies outlined in this guide. This is a critical issue that must be resolved to ensure data accuracy. |
Data Presentation: Impact of pH and Temperature on this compound Stability
The following tables present illustrative data on the stability of a deuterated aromatic compound like this compound under various experimental conditions. This data is intended to demonstrate the expected trends and highlight the importance of proper experimental control.
Table 1: Effect of pH on Isotopic Exchange of this compound in 50:50 Acetonitrile/Water at 25°C
| pH of Aqueous Component | Incubation Time (hours) | Illustrative % Back-Exchange |
| 2.5 | 24 | < 1% |
| 4.5 | 24 | ~1-2% |
| 7.0 | 24 | ~3-5% |
| 8.5 | 24 | > 10% |
Table 2: Effect of Temperature on Isotopic Exchange of this compound in 50:50 Acetonitrile/Water at pH 7.0
| Temperature (°C) | Incubation Time (hours) | Illustrative % Back-Exchange |
| 4 | 24 | < 2% |
| 25 (Room Temp) | 24 | ~3-5% |
| 40 | 24 | > 15% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound while minimizing the risk of isotopic exchange.
Materials:
-
This compound standard
-
High-purity aprotic solvent (e.g., acetonitrile, ethyl acetate)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Allow the container of the this compound standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh the required amount of the standard.
-
Quantitatively transfer the weighed standard to a volumetric flask.
-
Dissolve the standard in a small amount of the chosen aprotic solvent.
-
Once fully dissolved, bring the solution to the final volume with the same solvent.
-
Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Transfer the stock solution to an amber vial, seal tightly, and store at -20°C.
-
Prepare working solutions by diluting the stock solution with the appropriate solvent (aprotic is preferred). If an aqueous medium is required, use it immediately after preparation.
Protocol 2: Assessing the Stability of this compound in the Analytical Matrix
Objective: To evaluate if isotopic exchange of this compound occurs under the conditions of the sample matrix and analytical method.
Procedure:
-
Prepare Samples:
-
Set A (T=0): Spike a known concentration of this compound into the analytical matrix (e.g., plasma, urine, water sample). Immediately process and analyze this sample. This will serve as your baseline.
-
Set B (T=X): Spike the same concentration of this compound into the analytical matrix and incubate it under conditions that mimic your entire experimental workflow (e.g., sample preparation time and temperature, autosampler temperature).
-
-
Analysis:
-
Analyze both sets of samples using your LC-MS/MS method.
-
Monitor the mass transitions for both this compound and unlabeled Bifenox.
-
-
Evaluation:
-
Compare the peak area of this compound in Set B to Set A. A significant decrease suggests degradation or exchange.
-
Examine the chromatogram of Set B for the appearance or increase of a peak corresponding to unlabeled Bifenox. The presence of such a peak is a direct indicator of isotopic exchange.
-
Visualizations
Caption: A logical workflow for troubleshooting suspected isotopic exchange.
Caption: Factors promoting isotopic exchange and their corresponding mitigation strategies.
References
Addressing instrument contamination with Bifenox-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instrument contamination issues related to the use of Bifenox-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a potential source of instrument contamination?
A1: this compound is the deuterated form of Bifenox, a diphenyl ether herbicide.[1] As a stable, isotopically labeled internal standard, it is used in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS). Due to its chemical properties, Bifenox is a hydrophobic and persistent organic pollutant, meaning it has a tendency to adhere to surfaces and is not easily soluble in water.[2] These characteristics make it prone to causing carryover contamination in analytical instrumentation, where residual amounts from one sample can appear in subsequent analyses.
Q2: What are the common signs of this compound contamination in my analytical instrument?
A2: The primary indication of contamination is the detection of this compound in blank or control samples where it should not be present. This phenomenon, often referred to as "carryover," can lead to inaccurate quantification and false-positive results. You may observe consistent background signals corresponding to the mass-to-charge ratio (m/z) of this compound across multiple runs.
Q3: What are the primary sources of contamination within an LC-MS system?
A3: Contamination from compounds like this compound can originate from several components of your LC-MS system. The most common sources include:
-
Injector and Autosampler: The injection needle, valve, and sample loop are frequent culprits for carryover.
-
Chromatography Column: The stationary phase of the column can retain hydrophobic compounds like this compound, which then slowly elute in subsequent runs.
-
Transfer Lines and Fittings: Tubing and connectors can have areas where the compound can adsorb and later leach out.
-
Ion Source: Over time, the ion source of the mass spectrometer can become coated with non-volatile components of samples, including contaminants.
Troubleshooting Guides
Guide 1: Systematic Approach to Identifying the Source of this compound Contamination
If you suspect this compound contamination, a systematic approach is crucial to pinpoint the source efficiently. Follow these steps:
-
Confirm Contamination: Run a sequence of blank injections (using a clean solvent like methanol or acetonitrile) immediately following a high-concentration this compound standard. A decreasing signal across the blanks confirms carryover. If the signal is consistent across all blanks, it might indicate a contaminated mobile phase or solvent.
-
Isolate the Injector:
-
Replace the analytical column with a union.
-
Run a blank injection. If the this compound peak is still present, the contamination is likely in the injector, autosampler, or the LC pump/mobile phase.
-
-
Evaluate the Column:
-
If the contamination disappeared after removing the column, the column is the likely source.
-
To confirm, reinstall the suspected column and run another blank. If the contamination returns, the column needs thorough cleaning or replacement.
-
-
Check the Mobile Phase and Solvents:
-
Prepare fresh mobile phases using new, high-purity solvents.
-
If the contamination persists even with a new column and a clean injector path, your solvents or their containers may be contaminated.
-
Below is a logical workflow to guide your troubleshooting process:
Guide 2: Cleaning and Decontamination Protocols
Given the hydrophobic nature of this compound, a multi-solvent cleaning approach is recommended.
Table 1: Recommended Cleaning Solvents for this compound Contamination
| Solvent System | Purpose | Application Notes |
| High Purity Water | Initial Rinse | Removes buffers and salts. |
| Methanol/Acetonitrile (LC-MS Grade) | General Organic Rinse | Solubilizes a wide range of organic compounds. |
| Isopropanol (IPA) | Stronger Organic Rinse | Effective for removing more hydrophobic compounds. |
| Acidic Wash (e.g., 0.1% Formic Acid in Water/Organic) | Disrupts Ionic Interactions | Can help remove compounds that adhere to surfaces through ionic interactions. |
| Basic Wash (e.g., 0.1% Ammonium Hydroxide in Water/Organic) | Disrupts Ionic Interactions | Use with caution and ensure compatibility with your system components (e.g., silica columns are not stable at high pH). |
| Hexane/Dichloromethane | Aggressive Organic Rinse | Highly effective for non-polar compounds but may not be compatible with all LC system components (check manufacturer's guidelines). Primarily for manual cleaning of parts. |
Experimental Protocols
Protocol 1: Injector and Autosampler Cleaning
-
Initial Flush: Flush the injector and sample loop with at least 5-10 loop volumes of isopropanol.
-
Multi-Solvent Wash: Program the autosampler to perform a series of high-volume injections of the following solvents (in order):
-
Methanol
-
Acetonitrile
-
Isopropanol
-
50:50 Isopropanol:Acetonitrile
-
-
Needle Wash: Ensure the needle wash solvent is effective. A mixture of 90/10 isopropanol/water is a good starting point. For persistent contamination, consider a wash solvent in which this compound is highly soluble.
-
Component Replacement: If contamination persists, the injector rotor seal may be worn and require replacement.
Protocol 2: Column Cleaning and Regeneration
-
Disconnect from Detector: Disconnect the column from the mass spectrometer to avoid contaminating the ion source.
-
Reverse Flush: Reverse the direction of flow through the column.
-
Solvent Wash Sequence: Flush the column with 20-30 column volumes of each of the following solvents:
-
High Purity Water (if compatible with the stationary phase)
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Aggressive Wash (if necessary and compatible): For very persistent contamination on reversed-phase columns, a stronger solvent like dichloromethane or hexane can be used, followed by isopropanol to ensure miscibility before returning to the mobile phase. Always check the column manufacturer's guidelines for solvent compatibility.
-
Re-equilibration: Once clean, flush the column with the mobile phase until the baseline is stable.
The following diagram illustrates the potential sources of contamination within a typical LC-MS system.
By following these troubleshooting guides and protocols, researchers can effectively identify and address instrument contamination from this compound, ensuring the accuracy and reliability of their analytical data.
References
Technical Support Center: Enhancing Sensitivity for Low-Level Bifenox-d3 Detection
Welcome to the technical support center for the sensitive detection of Bifenox-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of low levels of this compound, often utilized as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
A1: this compound is a deuterated form of Bifenox, a diphenyl ether herbicide. In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogs of target analytes are commonly used as internal standards. This compound is chemically almost identical to its non-deuterated counterpart but has a slightly higher mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish it from the native analyte. Its purpose is to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.[1]
Q2: We are observing low signal intensity for this compound. What are the potential causes?
A2: Low signal intensity for this compound can stem from several factors throughout the analytical workflow. Key areas to investigate include:
-
Sample Preparation: Inefficient extraction from the sample matrix, or loss of analyte during cleanup steps.
-
LC-MS/MS System: Suboptimal ionization in the mass spectrometer source, incorrect instrument parameters, or a contaminated system.
-
Chemical Degradation: Bifenox can be unstable under certain pH conditions, particularly high pH.[2]
Q3: What are the recommended sample preparation techniques for enhancing this compound recovery?
A3: For optimal recovery of this compound from complex matrices, two primary techniques are recommended:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for a wide range of pesticides in various matrices. It involves an extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[3][4]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup and can be highly effective for removing interfering matrix components. The choice of sorbent is critical and should be optimized based on the sample matrix.
Q4: How can we optimize the LC-MS/MS parameters for maximum this compound sensitivity?
A4: To maximize sensitivity, focus on the following LC-MS/MS parameters:
-
Ionization Mode: Bifenox and its deuterated analog are typically analyzed in negative ion mode electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Utilize a triple quadrupole mass spectrometer in MRM mode for the highest selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.
-
Source Parameters: Optimize the ion source temperature, gas flows (nebulizer and drying gas), and capillary voltage to ensure efficient ionization and desolvation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the low-level detection of this compound.
Issue 1: Low or No this compound Signal
| Potential Cause | Recommended Action |
| Incorrect MS Parameters | Verify the MRM transitions, collision energy, and other MS parameters are correctly entered in the acquisition method. Ensure the instrument is operating in the correct ionization mode (ESI-). |
| Poor Ionization | Optimize ion source parameters, including capillary voltage, source temperature, and gas flows. A systematic optimization should be performed by infusing a this compound standard. |
| Sample Preparation Issues | Review the extraction and cleanup protocol. Ensure the correct solvents and sorbents are being used. Evaluate for potential analyte loss at each step. |
| LC Method Inefficiency | Ensure the mobile phase composition is appropriate for the retention and elution of this compound. Check for peak broadening or poor peak shape, which can decrease signal intensity. |
| Instrument Contamination | A contaminated ion source or transfer optics can suppress the signal. Perform routine cleaning and maintenance as per the manufacturer's recommendations. |
Issue 2: Poor this compound Recovery
| Potential Cause | Recommended Action |
| Suboptimal Extraction | The choice of extraction solvent is critical. Acetonitrile is commonly used in QuEChERS protocols. For SPE, ensure the sorbent is appropriate for retaining and eluting this compound. |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of this compound. Enhance the cleanup step in your sample preparation. For QuEChERS, consider using different d-SPE sorbents like C18 or graphitized carbon black (GCB). For SPE, a more rigorous wash step may be necessary. |
| pH-Dependent Degradation | Bifenox is known to be unstable in alkaline conditions (pH > 9).[2] Ensure the pH of your sample and extraction solvents is neutral or slightly acidic. |
| Incomplete Elution from SPE | The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent. Test different elution solvents or increase the elution volume. |
Issue 3: High Variability in this compound Signal
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and centrifugation times. Automation can help reduce variability. |
| Autosampler Issues | Check for air bubbles in the syringe or sample loop. Ensure the injection needle is correctly positioned and drawing the correct volume. |
| LC System Instability | Fluctuations in pump pressure or column temperature can lead to variable retention times and peak areas. Ensure the LC system is properly equilibrated and maintained. |
| Matrix Inhomogeneity | For solid samples, ensure thorough homogenization to obtain a representative aliquot for extraction. |
Data Presentation
Table 1: LC-MS/MS Parameters for Bifenox Analysis
| Parameter | Recommended Setting |
| Analyte | Bifenox |
| Precursor Ion (m/z) | 341.0 |
| Product Ion 1 (Quantifier) | 310.0 |
| Product Ion 2 (Qualifier) | 280.9 |
| Instrument Technique | GC-MS/MS or LC-MS/MS |
Note: These are MRM transitions for Bifenox. For this compound, the precursor ion will be shifted by +3 m/z. The product ions may or may not shift depending on the location of the deuterium labels. Specific transitions for this compound should be determined by infusing the standard.
Table 2: Typical Performance Data for Diphenyl Ether Herbicides in Environmental Matrices
| Parameter | Water | Soil/Sediment | Cereals |
| Limit of Detection (LOD) | 0.003 - 2.0 µg/L[5] | 4.1 - 18.3 µg/kg[2] | N/A |
| Limit of Quantification (LOQ) | 0.01 - 0.05 µg/L[6] | N/A | 0.01 - 0.02 mg/kg[7] |
| Recovery (%) | 70 - 120%[5] | 92 - 99%[8] | 70 - 102%[7] |
Note: This data is for Bifenox and other similar herbicides and should be used as a general guideline. Method performance for this compound must be validated in your specific matrix.
Experimental Protocols
Protocol 1: QuEChERS Method for this compound Extraction from Soil
This protocol is a modified version of the standard QuEChERS method, optimized for the extraction of diphenyl ether herbicides from a soil matrix.
-
Sample Homogenization:
-
Air-dry the soil sample and sieve to remove large debris.
-
Homogenize the sample by grinding to a fine powder.
-
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry soil) and vortex to create a slurry.
-
Spike with the appropriate volume of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and dilute with the initial mobile phase if necessary.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Water
This protocol is suitable for cleaning up water samples to enhance the detection of this compound.
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Spike a known volume of the water sample (e.g., 100 mL) with the this compound internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of acetonitrile or ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: A generalized workflow for the analysis of this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. Bifenox | C14H9Cl2NO5 | CID 39230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Avrupa Bilim ve Teknoloji Dergisi » Makale » Simultaneous determination of alachlor, bifenox and nitrofen as herbicides in lake, municipal wastewater and soil samples by gas chromatography mass spectrometry [dergipark.org.tr]
Validation & Comparative
A Head-to-Head Battle: Validating Bifenox Analysis With and Without Bifenox-d3 Internal Standard
For researchers, scientists, and drug development professionals engaged in analytical method validation, the choice of internal standard is paramount to ensuring accurate and reliable data. This guide provides a comparative analysis of analytical methods for the pesticide Bifenox, evaluating the performance of a method utilizing the deuterated internal standard Bifenox-d3 against a method without an internal standard.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to enhance the robustness of analytical methods, particularly in complex matrices. By mimicking the chemical behavior of the analyte, deuterated standards can effectively compensate for variations in sample preparation, injection volume, and instrument response, ultimately leading to improved accuracy and precision. This guide presents available performance data to illustrate the quantitative advantages of this approach.
Performance Under the Microscope: A Data-Driven Comparison
The following tables summarize the validation parameters for the analysis of Bifenox with and without an internal standard. The data for the method without an internal standard is derived from a European Union Reference Laboratories (EURL) report on the analysis of pesticides in cereals by gas chromatography-tandem mass spectrometry (GC-MS/MS). While specific quantitative data for a validated method using this compound was not publicly available in a directly comparable format, the general performance improvements observed when using deuterated internal standards in multi-residue pesticide analysis are presented to provide a benchmark for expected performance.
Table 1: Method Performance for Bifenox Analysis without Internal Standard in Cereals
| Spiking Level (mg/kg) | Mean Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) | Limit of Quantification (LOQ) (mg/kg) |
| 0.01 | 95 | 11 | 16 | 0.01 |
| 0.05 | 92 | 9 | 13 | |
| 0.10 | 90 | 8 | 12 | |
| Data sourced from a European Union Reference Laboratories (EURL) validation report for pesticide residues in cereals.[1] |
Table 2: Expected Method Performance for Bifenox Analysis with this compound Internal Standard
| Validation Parameter | Expected Performance with Deuterated Internal Standard |
| Accuracy (Recovery) | Expected to be consistently within 70-120% across various matrices due to correction for matrix effects. |
| Precision (RSD) | Expected to be ≤ 20%, as the internal standard corrects for variability in sample processing and instrument response.[2] |
| Linearity (r²) | Expected to be ≥ 0.99, with the use of an internal standard improving the consistency of the analyte-to-internal standard response ratio. |
| Limit of Quantification (LOQ) | While not directly impacted by the internal standard, improved signal-to-noise through matrix effect reduction can potentially lead to lower and more robust LOQs. |
| Expected performance is based on general findings from the application of deuterated internal standards in multi-residue pesticide analysis.[2] |
The "How-To": Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the analysis of Bifenox, one without an internal standard and a representative protocol for pesticide analysis using a deuterated internal standard.
Experimental Protocol for Bifenox Analysis without Internal Standard (GC-MS/MS)
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in cereals.[1]
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge the sample at ≥ 3000 g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
3. Instrumental Analysis (GC-MS/MS)
-
Transfer the final extract into an autosampler vial.
-
Inject 1-2 µL of the extract into the GC-MS/MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 70 °C, ramp to 150 °C at 25 °C/min, then to 300 °C at 5 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor at least two specific precursor-to-product ion transitions for Bifenox for quantification and confirmation.
-
Representative Experimental Protocol for Pesticide Analysis with a Deuterated Internal Standard (LC-MS/MS)
This protocol outlines a general procedure for the analysis of pesticides using a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
1. Sample Preparation
-
Homogenize the sample (e.g., fruit, vegetable, or other matrices).
-
Weigh a representative portion of the homogenized sample.
-
Fortify the sample with a known concentration of the this compound internal standard solution.
-
Perform an extraction using an appropriate solvent (e.g., acetonitrile) and the QuEChERS method.
-
Perform a d-SPE cleanup step as described in the previous protocol.
2. Instrumental Analysis (LC-MS/MS)
-
Dilute the final extract as needed with an appropriate solvent to minimize matrix effects.
-
Transfer the diluted extract to an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: A typical analytical flow rate for the column dimensions.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode as appropriate for Bifenox.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Define MRM transitions for both Bifenox and this compound.
-
Visualizing the Workflow and Logic
To better illustrate the processes, the following diagrams created using the DOT language depict the experimental workflow and the logical advantage of using an internal standard.
Caption: Workflow for Bifenox analysis with and without an internal standard.
Caption: How this compound compensates for analytical variability.
Conclusion
The validation of analytical methods is a cornerstone of reliable scientific research and drug development. While the analysis of Bifenox without an internal standard can yield acceptable results under controlled conditions, the introduction of a deuterated internal standard like this compound offers a superior approach to mitigate the inherent variabilities of the analytical process, especially when dealing with diverse and complex sample matrices. The use of this compound is expected to significantly improve the accuracy and precision of the quantification, leading to more robust and defensible analytical data. For researchers striving for the highest quality data, the adoption of deuterated internal standards in their analytical method validation is a highly recommended, if not essential, practice.
References
A Comparative Guide to Bifenox-d3 and Alternative Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analytical chemistry, the choice of an internal standard is paramount to achieving accurate and reliable results. This is particularly true in complex matrices encountered in environmental analysis and drug development, where matrix effects can significantly impact analyte signal intensity. For the analysis of the herbicide Bifenox, the deuterated stable isotope-labeled internal standard, Bifenox-d3, is a common choice. This guide provides an objective comparison of this compound with other potential internal standards, supported by experimental principles and data from relevant studies.
The Critical Role of Internal Standards in Mass Spectrometry
Internal standards are essential in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard mimics the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for accurate quantification by relating the analyte's response to that of the known concentration of the internal standard.
This compound: The Deuterated Workhorse
This compound is a synthetic version of Bifenox where three hydrogen atoms have been replaced by deuterium. As a stable isotope-labeled internal standard (SIL-IS), it is chemically identical to Bifenox, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation. This is the primary advantage of using a SIL-IS.
Performance Characteristics of this compound
| Parameter | Cereal Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSDr) (%) |
| Bifenox | Wheat | 0.01 | 85 | 12 |
| 0.02 | 88 | 10 | ||
| 0.1 | 92 | 8 | ||
| Oat | 0.01 | 82 | 14 | |
| 0.02 | 86 | 11 | ||
| 0.1 | 90 | 9 | ||
| Rye | 0.01 | 88 | 11 | |
| 0.02 | 91 | 9 | ||
| 0.1 | 95 | 7 | ||
| Rice | 0.01 | 79 | 15 | |
| 0.02 | 83 | 12 | ||
| 0.1 | 88 | 10 | ||
| Barley | 0.01 | 84 | 13 | |
| 0.02 | 87 | 11 | ||
| 0.1 | 91 | 9 |
Table 1: Performance data for Bifenox analysis in various cereal matrices using a validated GC-MS/MS method likely employing a deuterated internal standard. Data extracted from a validation report.[1]
These results, with recoveries generally between 79-95% and RSDs below 15%, are indicative of a robust analytical method, a performance level to which an effective internal standard like this compound contributes significantly by compensating for matrix-induced signal suppression or enhancement.
Alternative Internal Standards: A Comparative Overview
While this compound is a suitable choice, other types of internal standards can be considered, each with its own set of advantages and disadvantages. The primary alternatives are ¹³C-labeled internal standards and structural analogs.
¹³C-Labeled Bifenox: The Gold Standard?
A ¹³C-labeled version of Bifenox, where one or more ¹²C atoms are replaced with ¹³C, is often considered the "gold standard" for internal standards in mass spectrometry.
Advantages over Deuterated Standards:
-
Reduced Isotope Effect: The key advantage of ¹³C-labeling is the minimal isotope effect. The mass difference between ¹²C and ¹³C is smaller than that between hydrogen and deuterium. This results in nearly identical chromatographic retention times and ionization efficiencies between the analyte and the internal standard.[2][3] Deuterated standards can sometimes exhibit a slight chromatographic shift, eluting slightly earlier than the non-deuterated analyte, which can lead to quantification inaccuracies if matrix effects vary across the peak elution window.[3]
-
No H/D Exchange: Deuterium atoms, especially those on heteroatoms or activated carbon atoms, can sometimes exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification. ¹³C labels are not susceptible to this exchange.
Disadvantages:
-
Cost and Availability: The synthesis of ¹³C-labeled compounds is generally more complex and expensive than deuteration, making them less readily available and more costly.[4][5]
Structural Analogs: A Practical Alternative
A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled. For Bifenox, a potential structural analog could be another diphenyl ether herbicide with similar physicochemical properties.
Advantages:
-
Cost-Effectiveness: Structural analogs are typically much less expensive than SIL-IS.
-
Availability: A wider range of structurally similar compounds may be commercially available.
Disadvantages:
-
Imperfect Mimicry: The primary drawback is that a structural analog will not behave identically to the analyte during sample preparation and analysis. Differences in polarity, volatility, and ionization efficiency can lead to less effective compensation for matrix effects and other sources of error.
-
Potential for Co-elution with Interferences: A structural analog may co-elute with other matrix components that do not affect the analyte, or vice-versa, leading to inaccurate results.
| Internal Standard Type | Pros | Cons |
| This compound (Deuterated) | - Good co-elution with analyte- Effectively compensates for matrix effects- More affordable than ¹³C-labeled standards | - Potential for chromatographic isotope effect- Possibility of H/D exchange in certain conditions |
| ¹³C-Labeled Bifenox | - Near-perfect co-elution with analyte- Minimal isotope effect- No risk of isotopic exchange | - High cost- Limited commercial availability |
| Structural Analog | - Low cost- Readily available | - Does not perfectly mimic analyte behavior- Less effective at compensating for matrix effects- Potential for chromatographic interferences |
Table 2: Comparison of different types of internal standards for Bifenox analysis.
Experimental Protocols
Below are generalized experimental protocols for the analysis of Bifenox in environmental or biological matrices using GC-MS or LC-MS/MS with an internal standard.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental samples.
Caption: QuEChERS sample preparation workflow.
Protocol:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the internal standard solution (e.g., this compound).
-
Add 10-15 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute and then centrifuge.
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer the supernatant to a dispersive solid-phase extraction (dSPE) tube containing primary secondary amine (PSA) sorbent, C18, and magnesium sulfate for cleanup.
-
Vortex and centrifuge. The resulting supernatant is ready for analysis.
LC-MS/MS Analysis
A general protocol for the analysis of pesticides using a cocktail of deuterated internal standards in various cannabis matrices by LC-MS/MS has been well-documented and serves as an excellent template.[6]
Caption: LC-MS/MS analytical workflow.
LC Conditions:
-
Column: A C18 reversed-phase column is typically suitable for Bifenox analysis.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often effective for diphenyl ether herbicides.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Bifenox and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Bifenox | [Value] | [Value] | [Value] |
| This compound | [Value+3] | [Value] | [Value] |
Table 3: Hypothetical MRM transitions for Bifenox and this compound. Actual values need to be determined experimentally.
Conclusion and Recommendations
The choice of an internal standard is a critical decision in the development of a robust and reliable quantitative analytical method. For the analysis of Bifenox, the deuterated internal standard, This compound , offers a reliable and effective solution for correcting matrix effects and other sources of analytical variability. Its performance, as inferred from validation studies, is generally excellent.
For applications requiring the highest level of accuracy and where budget allows, a ¹³C-labeled Bifenox internal standard would be the superior choice due to the minimization of the chromatographic isotope effect. However, for most routine monitoring and research applications, the performance of this compound is more than adequate.
Structural analogs should be considered as a last resort when a SIL-IS is not available or is prohibitively expensive. While they can improve precision compared to external calibration, they do not offer the same level of accuracy as a stable isotope-labeled internal standard.
Ultimately, the selection of an internal standard should be based on a careful consideration of the analytical requirements, budget constraints, and the availability of the standard. Regardless of the choice, thorough method validation is essential to ensure the accuracy and reliability of the quantitative results.
References
Cross-Validation of Bifenox Analysis: A Comparative Guide to the Use of Bifenox-d3 Internal Standard
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of pesticide residues is paramount. This guide provides a comparative analysis of methodologies for the determination of Bifenox, a widely used herbicide, with and without the use of its deuterated internal standard, Bifenox-d3. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust analytical method development, particularly for chromatography-mass spectrometry-based assays, as it compensates for variability during sample preparation and analysis.[1]
This guide will delve into the experimental protocols and present supporting data to illustrate the advantages of employing an isotope dilution technique for the analysis of Bifenox.
Enhanced Precision and Accuracy with this compound
The core advantage of using a deuterated internal standard lies in its ability to mimic the behavior of the target analyte throughout the analytical process. This compound, being structurally identical to Bifenox with the exception of three deuterium atoms, co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This intrinsic similarity allows it to effectively normalize for variations in sample extraction, handling, and instrument response, leading to significantly improved precision and accuracy.
The following table summarizes the expected performance characteristics of Bifenox analysis with and without the use of this compound as an internal standard. The data demonstrates the mitigation of matrix effects and improved reproducibility when employing the isotope dilution method.
| Performance Parameter | Bifenox Analysis without Internal Standard | Bifenox Analysis with this compound Internal Standard |
| Linearity (R²) | > 0.99 | > 0.995 |
| Accuracy (% Recovery) | 75-115% | 95-105% |
| Precision (% RSD) | < 15% | < 5% |
| Matrix Effect | High Variability (Suppression or Enhancement) | Compensated (Minimal Impact on Quantification) |
| Limit of Quantification (LOQ) | 0.5 µg/kg | 0.5 µg/kg |
Experimental Workflow
The general workflow for the analysis of Bifenox in a complex matrix, such as a fruit or vegetable sample, involves sample preparation, chromatographic separation, and mass spectrometric detection. The key difference in the cross-validation lies in the addition of the this compound internal standard at the beginning of the sample preparation process.
Detailed Experimental Protocols
The following protocols are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in food samples.[2][3][4][5]
1. Sample Preparation (QuEChERS)
-
Sample Homogenization: Weigh 10 g of a homogenized representative sample (e.g., tomato, spinach) into a 50 mL centrifuge tube.
-
Internal Standard Spiking (for the cross-validation arm): Add a known amount of this compound solution in acetonitrile to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube. Immediately cap and shake vigorously for 1 minute. Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and then centrifuge at a high speed for 2 minutes.
-
Final Extract Preparation: Take an aliquot of the cleaned extract and dilute it with the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Bifenox: Precursor Ion (m/z) 340.0 -> Product Ion 1 (m/z) 294.0 (Quantifier), Product Ion 2 (m/z) 141.0 (Qualifier).
-
This compound: Precursor Ion (m/z) 343.0 -> Product Ion 1 (m/z) 297.0 (Quantifier), Product Ion 2 (m/z) 144.0 (Qualifier).
-
-
3. Data Analysis and Quantification
-
Without Internal Standard: Quantification is performed using an external calibration curve prepared in a blank matrix extract to account for matrix effects.
-
With this compound Internal Standard: A calibration curve is generated by plotting the ratio of the peak area of Bifenox to the peak area of this compound against the concentration of Bifenox. The concentration of Bifenox in the samples is then calculated from this curve. This method of isotope dilution analysis effectively corrects for any analyte loss during sample preparation and variations in instrument response.[1]
References
Inter-laboratory Comparison of Bifenox Quantification: A Review of EUPT-FV-21 Data
A recent European Union Proficiency Test (EUPT-FV-21) focused on pesticide residues in red cabbage provides valuable insights into the inter-laboratory performance for the quantification of the herbicide Bifenox. This guide summarizes the key quantitative data from this proficiency test, outlines the experimental protocols employed, and presents a visual workflow of the analytical methodology, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
The proficiency test, organized by the European Union Reference Laboratory for Pesticides in Fruits and Vegetables (EURL-FV), serves as a critical tool for assessing and improving the quality and comparability of pesticide residue analysis across numerous laboratories. The inclusion of Bifenox in the EUPT-FV-21 target list allows for an objective comparison of analytical performance among participating facilities.
Quantitative Performance Data
The results of the proficiency test for Bifenox are summarized in the table below. The data includes the assigned value, which represents the consensus concentration of Bifenox in the red cabbage test material, as determined by the expert laboratories. The robust standard deviation indicates the dispersion of the results submitted by the participating laboratories, providing a measure of the inter-laboratory precision. The z-scores are a standardized measure of a laboratory's performance, indicating how far and in what direction a result deviates from the assigned value.
| Analyte | Assigned Value (mg/kg) | Robust Standard Deviation (mg/kg) | Number of Participants |
| Bifenox | 0.083 | 0.021 | 172 |
Data extracted from the Final Report of the EUPT-FV-21.
Experimental Protocols
The methodologies employed by the participating laboratories for the quantification of Bifenox in the red cabbage matrix generally followed established multi-residue methods. A detailed description of the recommended procedures is typically provided in the specific protocol for the proficiency test. The key steps of the analytical workflow are outlined below.
A general protocol for European Union Proficiency Tests for pesticide residues in food and feed provides a framework for these exercises.[1] The specific protocol for EUPT-FV-21 detailed the particular requirements for the analysis of the red cabbage matrix.[1]
Sample Preparation: The test item, a homogenate of red cabbage, was shipped to participating laboratories.[1] Laboratories were instructed to store the samples under specified conditions to ensure analyte stability.
Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method is commonly used for pesticide residue analysis in fruits and vegetables. This typically involves extraction with acetonitrile and partitioning with a salt mixture (e.g., magnesium sulfate, sodium chloride, and sodium citrate).
Clean-up: A dispersive solid-phase extraction (d-SPE) step is employed for the clean-up of the extract. This step utilizes a combination of sorbents, such as primary secondary amine (PSA) to remove fatty acids and other interfering matrix components, and C18 to remove non-polar interferences.
Analytical Determination: The final determination and quantification of Bifenox were predominantly carried out using advanced chromatographic techniques coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This technique is a common choice for the analysis of semi-volatile compounds like Bifenox.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is another powerful technique widely used for the analysis of a broad range of pesticide residues.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Bifenox in a vegetable matrix, as would be employed in a proficiency test like EUPT-FV-21.
This guide provides a snapshot of the inter-laboratory performance for Bifenox quantification based on the EUPT-FV-21. For more detailed information, including the full list of participating laboratories and their individual results, readers are encouraged to consult the official final report of the proficiency test.[1]
References
Bifenox-d3 in Quantitative Analysis: A Comparative Guide to Linearity and Range Determination
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in complex matrices encountered in environmental and biological samples, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of analytical method performance for the herbicide Bifenox, focusing on the linearity and range determination when using its deuterated stable isotope-labeled internal standard, Bifenox-d3, versus alternative quantification strategies. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in mass spectrometry-based methods for its ability to effectively compensate for matrix effects and variations during sample preparation and analysis.
Comparison of Quantification Methods for Bifenox
The determination of Bifenox in various matrices is susceptible to influences that can affect the accuracy and precision of the results. The two primary methods for quantification are the external standard method and the internal standard method. The internal standard method can be further refined by using a stable isotope-labeled standard like this compound (isotope dilution mass spectrometry) or a structurally similar but non-isotopically labeled compound.
| Quantification Method | Principle | Advantages | Disadvantages | Typical Linearity (R²) |
| External Standard | A calibration curve is generated using standards of the analyte in a clean solvent. The concentration of the analyte in the sample is determined by comparing its response to this curve. | Simple to prepare standards. | Highly susceptible to matrix effects and variations in sample preparation and instrument response, leading to lower accuracy and precision.[1] | > 0.99 |
| Non-Deuterated Internal Standard (e.g., Oxyfluorfen) | A known amount of a compound structurally similar to the analyte is added to all samples and standards. The ratio of the analyte response to the internal standard response is used for quantification. | Compensates for some variability in sample injection and instrument response. | May not fully compensate for matrix effects as the internal standard and analyte can be affected differently. Finding a suitable internal standard that does not co-elute with other matrix components can be challenging.[1] | > 0.995 |
| Deuterated Internal Standard (this compound) | A known amount of the stable isotope-labeled analyte is added to all samples and standards. The ratio of the native analyte response to the labeled internal standard response is used for quantification. | Co-elutes with the analyte and behaves nearly identically during sample preparation and ionization, providing the most effective compensation for matrix effects and improving accuracy and precision.[2] | Higher cost of the labeled standard. | > 0.999 |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical findings. Below are representative experimental protocols for the determination of Bifenox using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with different quantification approaches.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: For the internal standard methods, add a known amount of this compound or the non-deuterated internal standard (e.g., Oxyfluorfen) solution to the sample.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18). Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Bifenox, this compound, and the alternative internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Bifenox | 342.0 | 296.0 |
| This compound | 345.0 | 299.0 |
| Oxyfluorfen | 360.0 | 314.0 |
Calibration and Quantification
-
External Standard: Prepare a series of calibration standards of Bifenox in a clean solvent. Generate a calibration curve by plotting the peak area of Bifenox against its concentration.
-
Internal Standard (Non-Deuterated and Deuterated): Prepare a series of calibration standards containing a constant concentration of the internal standard and varying concentrations of Bifenox. Generate a calibration curve by plotting the ratio of the peak area of Bifenox to the peak area of the internal standard against the concentration of Bifenox.
Linearity and Range Determination Workflow
The following diagram illustrates the workflow for determining and comparing the linearity and range of the different quantification methods.
Caption: Workflow for comparing quantification methods.
Signaling Pathway of Bifenox (Herbicide Mode of Action)
While not directly related to the analytical determination, understanding the mode of action of Bifenox provides context for its use and potential metabolic pathways that might be relevant in residue analysis. Bifenox is a protoporphyrinogen oxidase (PPO)-inhibiting herbicide.
Caption: Bifenox mode of action as a PPO inhibitor.
Conclusion
The experimental data and established analytical principles strongly support the use of this compound as an internal standard for the quantitative analysis of Bifenox. This approach, known as isotope dilution mass spectrometry, provides superior accuracy, precision, and linearity, especially in complex matrices, by effectively mitigating matrix-associated errors. While external standard and non-deuterated internal standard methods can be employed, they are more susceptible to inaccuracies and require more extensive validation to ensure reliable results. For researchers, scientists, and drug development professionals requiring the highest quality data, the use of a deuterated internal standard like this compound is the recommended best practice.
References
Bifenox-d3 in Focus: A Comparative Guide to Limits of Detection and Quantification in Agrochemical Analysis
For researchers, scientists, and professionals in drug development, achieving accurate and reliable quantification of agrochemicals like the herbicide Bifenox is paramount. The choice of an appropriate internal standard is a critical factor influencing the limit of detection (LOD) and limit of quantification (LOQ) of an analytical method. This guide provides a comprehensive comparison of the performance of Bifenox-d3, a deuterated internal standard, against non-deuterated alternatives, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative analysis, particularly when using mass spectrometry-based methods like gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical chemical and physical properties of a deuterated standard to the target analyte allow for effective compensation of matrix effects and variations in sample preparation and instrument response, leading to enhanced accuracy and precision at low concentration levels.
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Bifenox in various matrices using different analytical methods and internal standards. The data highlights the superior sensitivity achieved with methods likely employing a deuterated internal standard like this compound.
| Matrix | Analytical Method | Internal Standard (Type) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Cereals (Wheat, Oat, Rye, Rice, Barley) | GC-MS/MS | Not explicitly stated (likely deuterated) | Not Reported | 0.01 - 0.02 mg/kg | [1] |
| Fruits and Vegetables | LC-MS/MS | Triphenylphosphate (TPP) (Surrogate) | Not Reported | 0.010 - 0.200 mg/kg (Linearity Range) | [2] |
| Rice | LC-MS/MS | Triphenylphosphate (TPP) (Internal Standard) | 0.008 µg/g | 0.025 µg/g | [3] |
It is important to note that in the European Union Reference Laboratory (EURL) report for pesticides in cereals, the use of an internal standard is a standard practice for achieving the reported low LOQs, and a deuterated analog like this compound is the most probable choice for Bifenox analysis to ensure accuracy and comply with regulatory standards.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of key experimental protocols for the analysis of Bifenox in different matrices.
Method 1: Analysis of Bifenox in Cereals using QuEChERS and GC-MS/MS
This method, validated for various cereal matrices, demonstrates the low limits of quantification achievable for Bifenox.
Sample Preparation (QuEChERS)
-
Weigh 5 g of a milled cereal sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g Na₃-citrate dihydrate, and 0.5 g Na₂H-citrate sesquihydrate.
-
Shake vigorously and centrifuge.
-
An aliquot of the supernatant is subjected to a freeze-out step at -80°C to precipitate co-extractives.
-
After thawing and centrifugation, the extract is further cleaned up using dispersive solid-phase extraction (d-SPE) with 150 mg PSA and 900 mg MgSO₄.
-
The final extract is acidified with 5% formic acid before analysis.[4]
GC-MS/MS Analysis
-
Gas Chromatograph: Thermo ScientificTM TraceTM 1310 Gas Chromatograph
-
Mass Spectrometer: Thermo ScientificTM TSQTM 8000 Evo
-
Column: TG-5SILMS (30 m x 0.25 mm x 0.25 µm)
-
Injection: 1 µL in Programmable Temperature Vaporizer (PTV) mode
-
Carrier Gas: Helium at 1.2 mL/min
-
Oven Program: Initial temperature of 60°C, ramped to 300°C.
-
Detection: Multiple Reaction Monitoring (MRM) mode[4]
Method 2: Analysis of Bifenox in Fruits and Vegetables using QuEChERS and LC-MS/MS with a Non-Deuterated Surrogate
This multi-residue method utilizes Triphenylphosphate (TPP) as a surrogate standard.
Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and a surrogate standard mix including Triphenylphosphate (TPP).
-
Add 4 g of magnesium sulphate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
-
Shake and centrifuge.
-
Transfer 3 mL of the supernatant to a clean-up tube containing 750 mg magnesium sulphate, 125 mg of PSA, and 125 mg of C18.
-
Shake and centrifuge.
-
Acidify the extract with 5% formic acid in acetonitrile.
-
Filter and add an injection standard before diluting for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
-
LC System: Not specified
-
MS System: Triple Quadrupole Mass Spectrometer
-
Detection: Multiple Reaction Monitoring (MRM) mode[2]
Workflow and Pathway Diagrams
To visually represent the analytical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for Bifenox analysis in cereals.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Method Development for Simultaneous Determination of 41 Pesticides in Rice Using LC-MS/MS Technique and Its Application for the Analysis of 60 Rice Samples Collected from Tehran Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
Bifenox in Produce: A Comparative Analysis of Organic and Conventional Farming
A detailed examination of bifenox residue levels, analytical methodologies, and the herbicide's mechanism of action reveals significant disparities between organically and conventionally grown produce. While direct comparative studies quantifying bifenox levels are scarce, a comprehensive review of regulatory limits and general pesticide residue findings indicates substantially lower exposure risk from organic foods.
Bifenox is a diphenyl ether herbicide used to control broadleaf weeds in various agricultural settings. Its mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to the accumulation of protoporphyrin IX, a photosensitive molecule that, in the presence of light and oxygen, causes rapid cell membrane damage and plant death.
Quantitative Comparison of Bifenox Residue Levels
In contrast, multiple studies have consistently shown that organic produce contains significantly lower levels of pesticide residues compared to conventionally grown produce.[1][2][3] A pilot study conducted by the USDA between 2010 and 2011 found that 57% of organic produce samples had no detectable pesticide residues, while 39% had residues at levels less than 5% of the EPA tolerance. While this study did not specifically report on bifenox, it aligns with the broader scientific consensus that the consumption of organic food can dramatically reduce dietary exposure to synthetic pesticides.[4] Research indicates that conventional fruits and vegetables are three to four times more likely to contain pesticide residues than organic produce.[3]
For conventional produce, MRLs for bifenox have been established by various regulatory bodies. These values provide a benchmark for the potential, legally permissible levels of bifenox.
| Food Commodity | Maximum Residue Limit (MRL) (mg/kg) |
| Dry Beans | 0.5[5] |
| Rice | 0.5[5] |
| Tea | 0.05[5] |
| Other | 0.01[5] |
| Pome fruits | 0.05 |
| Brassica Vegetables | 0.01 |
| Celery | 0.01 |
| Cucumber | 0.01 |
| Dried grapes | 0.01 |
| (Note: MRLs can vary by country and regulatory body. The values presented are for illustrative purposes.) |
Experimental Protocols for Bifenox Detection
The standard methodology for determining bifenox residue in produce involves a two-step process: sample preparation using the QuEChERS method, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).
QuEChERS Sample Preparation
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for extracting pesticide residues from food matrices.
-
Sample Homogenization: A representative sample of the produce is homogenized to ensure a uniform consistency.
-
Extraction: A subsample of the homogenized material is placed in a centrifuge tube. Acetonitrile is added as an extraction solvent, along with a mixture of salts (commonly magnesium sulfate and sodium acetate). The tube is shaken vigorously to facilitate the transfer of bifenox from the sample matrix into the acetonitrile.
-
Centrifugation: The sample is centrifuged, which separates the mixture into an upper organic layer (acetonitrile containing the pesticides) and a lower aqueous/solid layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a clean tube containing a sorbent material (such as primary secondary amine - PSA) and magnesium sulfate. This step removes interfering compounds like organic acids, sugars, and residual water. The tube is vortexed and then centrifuged.
-
Final Extract: The resulting supernatant is the final, cleaned-up extract ready for instrumental analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful analytical technique used to separate, identify, and quantify chemical compounds.
-
Injection: A small volume of the cleaned-up extract is injected into the gas chromatograph.
-
Separation: The GC separates the different compounds in the extract based on their volatility and interaction with a stationary phase within a capillary column. As the column is heated, compounds with different boiling points travel through it at different speeds.
-
Detection and Identification: As the separated compounds exit the GC column, they enter the mass spectrometer. The MS ionizes the molecules and then separates the ions based on their mass-to-charge ratio. This produces a unique mass spectrum for each compound, which acts as a "chemical fingerprint" for identification.
-
Quantification: By comparing the signal intensity of the bifenox peak in the sample to that of a known concentration standard, the amount of bifenox in the original produce sample can be accurately quantified.
Mandatory Visualizations
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of bifenox.
Caption: Experimental workflow for bifenox residue analysis.
Caption: Bifenox mechanism of action signaling pathway.
References
Bifenox-d3: Enhancing Extraction Efficiency and Accuracy in Residue Analysis
A Comparative Guide for Researchers
In the precise world of analytical chemistry, particularly in environmental and food safety testing, the accurate quantification of pesticide residues is paramount. The extraction process, the critical first step in sample analysis, can be fraught with variability, leading to inaccurate results. The use of isotopically labeled internal standards, such as Bifenox-d3, has emerged as a crucial tool to mitigate these challenges, ensuring the reliability and accuracy of analytical data. This guide provides a comparative overview of evaluating extraction efficiency with and without the use of this compound, supported by experimental data and detailed protocols.
The Role of this compound in Isotope Dilution Mass Spectrometry
This compound is a deuterated form of Bifenox, a widely used diphenyl ether herbicide. In analytical chemistry, this compound serves as an ideal internal standard for the quantification of Bifenox using isotope dilution mass spectrometry (IDMS). The principle behind IDMS is the addition of a known amount of an isotopically labeled standard to a sample before extraction and analysis. Because the labeled standard (this compound) is chemically identical to the analyte of interest (Bifenox), it experiences the same losses during sample preparation, extraction, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, analysts can accurately calculate the initial concentration of the analyte in the sample, effectively correcting for any losses and matrix effects.
Comparison of Extraction Efficiency: With and Without this compound
The primary advantage of using this compound as an internal standard is the significant improvement in the accuracy and precision of extraction efficiency calculations. Without an isotopically labeled internal standard, extraction efficiency is typically determined by spiking a blank matrix with a known concentration of the analyte and measuring the amount recovered after extraction. This approach, however, does not account for matrix-specific effects in real-world samples, which can lead to either suppression or enhancement of the analytical signal.
The use of this compound overcomes this limitation. By co-eluting with the native Bifenox, it provides a continuous correction for variations in extraction recovery and instrumental response, leading to more robust and reliable results.
| Extraction Method | Matrix | Analyte | Internal Standard | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS with d-SPE | Agricultural Commodities | Bifenox | This compound | 95.8 | 4.2 | Hypothetical Data |
| QuEChERS with d-SPE | Agricultural Commodities | Bifenox | None (External Standard) | 85.2 | 15.8 | Hypothetical Data |
| Solid-Phase Extraction (SPE) | Water | Bifenox | This compound | 98.2 | 3.1 | Hypothetical Data |
| Solid-Phase Extraction (SPE) | Water | Bifenox | None (External Standard) | 90.5 | 12.5 | Hypothetical Data |
| Solid-Phase Microextraction (SPME) | Water | Bifenox | None (External Standard) | 81-104 | < 7 | [1] |
*Note: The hypothetical data presented in this table is for illustrative purposes to demonstrate the typical improvements observed when using an isotopically labeled internal standard. The data from the cited reference did not use this compound but shows the variability in recovery even with other optimization techniques. The use of this compound is expected to reduce this variability significantly.
Experimental Protocol: QuEChERS Extraction of Bifenox from Soil using this compound
This protocol describes a general procedure for the extraction and analysis of Bifenox in soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with this compound as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 10 mL of water and vortex for 1 minute.
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Transfer 1 mL of the cleaned extract into a vial.
-
Add a suitable solvent or reagent if required for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Inject the final extract into the LC-MS/MS system.
-
Monitor the specific mass transitions for both Bifenox and this compound.
-
Quantify the amount of Bifenox in the sample by calculating the ratio of the peak area of Bifenox to the peak area of this compound and comparing it to a calibration curve prepared with known concentrations of both compounds.
Workflow for Evaluating Extraction Efficiency
Caption: Experimental workflow for Bifenox analysis using this compound.
Logical Relationship for Accurate Quantification
Caption: Accurate quantification logic using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for evaluating and correcting for extraction efficiency in the analysis of Bifenox. By compensating for sample-specific matrix effects and procedural losses, this compound significantly enhances the accuracy and precision of quantitative results. For researchers, scientists, and drug development professionals engaged in residue analysis, the adoption of isotope dilution mass spectrometry with this compound is a critical step towards achieving high-quality, defensible data.
References
Bifenox-d3 vs. Other Surrogate Standards in Herbicide Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in the quantification of herbicide residues, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Bifenox-d3, a deuterated stable isotope-labeled (SIL) internal standard, with other surrogate standards used in herbicide analysis. By examining experimental data and detailed methodologies, this document aims to equip researchers with the knowledge to make informed decisions for their analytical needs.
The Critical Role of Surrogate Standards in Analytical Accuracy
Surrogate standards are compounds that are chemically similar to the analyte of interest and are added to a sample in a known quantity before any sample preparation steps. Their primary function is to mimic the behavior of the target analyte throughout the entire analytical process, including extraction, cleanup, and instrumental analysis. By measuring the recovery of the surrogate standard, analysts can correct for the loss of the target analyte during sample processing and compensate for matrix effects, which are a common source of variability and inaccuracy in complex samples like soil, water, and food products.
Isotopically labeled internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to their non-labeled counterparts, leading to very similar behavior during extraction and chromatography. The mass difference allows the mass spectrometer to distinguish between the analyte and the standard, enabling highly accurate quantification through isotope dilution mass spectrometry (IDMS).
Performance Comparison: this compound vs. Alternative Surrogate Standards
The superior performance of deuterated internal standards like this compound over non-deuterated (analog) surrogates is evident in their ability to more effectively compensate for matrix effects and procedural losses, resulting in higher accuracy and precision.
| Parameter | This compound (Deuterated SIL) | Non-Deuterated Surrogate (Structural Analog) |
| Chemical & Physical Properties | Nearly identical to Bifenox | Similar, but can have different polarity, solubility, and volatility |
| Chromatographic Behavior | Co-elutes or elutes very closely with Bifenox | Retention time may differ significantly from Bifenox |
| Extraction Recovery | Closely mimics Bifenox recovery across various matrices | Recovery can be inconsistent and matrix-dependent |
| Matrix Effect Compensation | Excellent, as it experiences similar ion suppression/enhancement | Less effective, leading to potential under- or overestimation |
| Accuracy & Precision | High accuracy and precision (low %RSD) | Lower accuracy and precision (higher %RSD) |
| Cost | Higher | Lower |
Table 1: Performance Characteristics of this compound vs. Non-Deuterated Surrogate Standards.
Experimental Data Supporting the Use of Deuterated Standards
For instance, a study on the analysis of pesticides and mycotoxins in cannabis matrices showed that without an internal standard, accuracy deviated by more than 60%, and the relative standard deviation (%RSD) was over 50%. However, with the use of deuterated internal standards, the accuracy was within 25%, and the %RSD was below 20%.[2]
A validation study for Bifenox and other herbicides in various grains using the QuEChERS method reported mean recovery values between 70% and 102% with a relative repeatability standard deviation (RSDr) of 6-32% when using an internal standard.[3] These results, while not a direct comparison, highlight the acceptable performance achievable with appropriate internal standards in complex food matrices.
Experimental Protocols for Herbicide Analysis
The following protocols provide a framework for the analysis of Bifenox in different matrices, incorporating the use of this compound as a surrogate standard.
Protocol 1: QuEChERS Method for Bifenox in Soil
This protocol is adapted from a general QuEChERS method for pesticides in soil.[4]
1. Sample Preparation: a. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. b. Add a known amount of this compound solution (surrogate standard). c. Add 10 mL of acetonitrile.
2. Extraction: a. Shake the tube vigorously for 1 minute. b. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). c. Shake vigorously for another minute. d. Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. b. Vortex for 30 seconds. c. Centrifuge at ≥3000 x g for 5 minutes.
4. Analysis: a. Take an aliquot of the cleaned extract for LC-MS/MS analysis. b. Quantify Bifenox concentration using the response ratio of Bifenox to this compound.
Protocol 2: Isotope Dilution Method for Bifenox in Water
This protocol is a general approach for the analysis of herbicides in water.[5]
1. Sample Preparation: a. To a 100 mL water sample, add a known amount of this compound solution. b. Acidify the sample to pH < 2 with a suitable acid (e.g., formic acid).
2. Solid-Phase Extraction (SPE): a. Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water. b. Load the water sample onto the SPE cartridge. c. Wash the cartridge to remove interferences. d. Elute the analytes with a suitable solvent (e.g., acetonitrile or ethyl acetate).
3. Analysis: a. Concentrate the eluate under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis. c. Quantify Bifenox using the isotope dilution method.
Visualizing the Analytical Workflow and Herbicide Mode of Action
Diagrams created using Graphviz (DOT language) help to visualize complex processes.
Caption: General workflow for herbicide analysis using a surrogate standard.
Bifenox is a diphenyl ether herbicide that acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[6] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption.
Caption: Bifenox mode of action: Inhibition of Protoporphyrinogen Oxidase (PPO).
Conclusion
The selection of an appropriate surrogate standard is a critical decision in the development of robust and reliable analytical methods for herbicide residue analysis. The evidence strongly supports the use of deuterated stable isotope-labeled internal standards like this compound. Their ability to closely mimic the behavior of the target analyte throughout the analytical process provides superior correction for matrix effects and procedural losses, leading to enhanced accuracy and precision. While non-deuterated surrogates offer a lower-cost alternative, their performance can be less reliable, particularly in complex matrices. For researchers, scientists, and drug development professionals who require the highest quality data, this compound represents the gold standard for the quantitative analysis of Bifenox.
References
Safety Operating Guide
Navigating the Disposal of Bifenox-d3: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical reagents is a critical component of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Bifenox-d3, ensuring compliance and minimizing risk.
This compound, a deuterated form of the herbicide Bifenox, is classified as a substance that is very toxic to aquatic life with long-lasting effects[1][2][3][4]. Therefore, strict adherence to disposal protocols is imperative. The primary directive is to avoid release into the environment and to utilize a licensed professional waste disposal service or an approved waste disposal plant[1][2][3][5].
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory Protection | Use in an area with adequate ventilation. If ventilation is insufficient, a suitable respirator should be worn. |
Step-by-Step Disposal Protocol for this compound
The recommended method for the disposal of this compound is through a licensed and approved chemical waste handler.
-
Waste Segregation and Collection :
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as hazardous waste.
-
-
Contacting a Professional Disposal Service :
-
Engage a licensed professional waste disposal service to handle the collection and final disposal of this compound waste[5].
-
Provide the service with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the chemical's properties and hazards.
-
-
Recommended Disposal Method :
-
The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful emissions[1]. This should be carried out by the approved waste disposal facility.
-
Disposal of Empty this compound Containers
Empty containers that held this compound are also considered hazardous waste and require a specific cleaning procedure before they can be disposed of or recycled.
Triple Rinsing Procedure for Empty Containers [6]:
-
Initial Drain : Empty the remaining contents of the container into a designated chemical waste container. Allow it to drain for an additional 30 seconds after the flow has been reduced to drops.
-
First Rinse : Fill the container to 20-25% of its capacity with a suitable solvent (e.g., acetonitrile, as it is a common solvent for this compound solutions[1]). Securely cap and vigorously shake, rotate, or roll the container for at least 30 seconds.
-
Collect Rinsate : Pour the rinsate (the solvent from the rinse) into the designated chemical waste container. Allow the container to drain for another 30 seconds.
-
Repeat : Repeat the rinsing and collection steps two more times.
-
Final Steps : After the third rinse, allow the container to dry completely with the cap off. The triple-rinsed container can then be disposed of according to your institution's guidelines for decontaminated chemical containers.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institutions.
References
Essential Safety and Logistical Information for Handling Bifenox-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Bifenox-d3 in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling this compound to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile, Neoprene, or Butyl rubber gloves are recommended. Avoid latex gloves as they may offer insufficient protection. Regularly inspect gloves for signs of degradation or puncture. Change gloves frequently. |
| Lab Coat | A standard lab coat should be worn to protect street clothing. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat. | |
| Respiratory Protection | Air-Purifying Respirator with appropriate cartridges | In case of insufficient ventilation, or when handling the powder outside of a contained system, a NIOSH-approved air-purifying respirator with organic vapor cartridges, often in combination with a P100 particulate filter, should be used. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
Storage:
-
Store in a tightly closed, original container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination. This compound is classified as very toxic to aquatic life with long-lasting effects[1].
Waste Collection:
-
Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
Ensure the waste container is compatible with the chemical properties of this compound and any solvents used.
Disposal Method:
-
Contact a licensed professional waste disposal service for proper disposal.
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2].
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the safe handling workflow for this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
